Product packaging for Benzyl 5-hydroxypentanoate(Cat. No.:CAS No. 134848-96-7)

Benzyl 5-hydroxypentanoate

Cat. No.: B121578
CAS No.: 134848-96-7
M. Wt: 208.25 g/mol
InChI Key: NQTOFIXXPCKZTG-UHFFFAOYSA-N
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Description

Benzyl 5-hydroxypentanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B121578 Benzyl 5-hydroxypentanoate CAS No. 134848-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTOFIXXPCKZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

509077-79-6
Record name Poly[oxy(1-oxo-1,5-pentanediyl)], α-(phenylmethyl)-ω-hydroxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=509077-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10599930
Record name Benzyl 5-hydroxypentanoate
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134848-96-7
Record name Benzyl 5-hydroxypentanoate
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Record name benzyl 5-hydroxypentanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 5-hydroxypentanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Benzyl 5-hydroxypentanoate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

This compound is an organic compound featuring a benzyl ester and a terminal hydroxyl group.[1] Its physical and chemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[2][3][4]
Molecular Weight 208.25 g/mol [2][3][4][5]
Appearance Colorless to clear Pale Yellow Oil or Liquid/Semi-Solid/Solid/Lump[2][6][7]
Boiling Point (Predicted) 314.8 ± 25.0 °C[2][8]
Density (Predicted) 1.100 ± 0.06 g/cm³[2][8]
Solubility Acetone (Slightly), Chloroform (Slightly)[2][4]
pKa (Predicted) 15.06 ± 0.10[2]
CAS Number 134848-96-7[2][3][4]

Chemical Structure

The structure of this compound consists of a pentanoic acid backbone with a hydroxyl group at the 5-position and a benzyl ester at the carboxylate group.

  • IUPAC Name: this compound[3][6]

  • InChI Key: NQTOFIXXPCKZTG-UHFFFAOYSA-N[3][5][6]

  • SMILES: C1=CC=C(C=C1)COC(=O)CCCCO[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of sodium 5-hydroxypentanoate.[5]

Materials:

  • Sodium 5-hydroxypentanoate

  • Acetone

  • Benzyl bromide

  • Tetrabutylammonium bromide

  • Ethyl acetate

  • 1N aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of sodium 5-hydroxypentanoate (4.06 mmol) in acetone (3 mL) is prepared.[5]

  • Benzyl bromide (8.11 mmol, 2.0 equiv) and tetrabutylammonium bromide (0.203 mmol, 0.05 equiv) are added to the suspension.[5]

  • The reaction mixture is heated at 45°C for 24 hours.[5]

  • After cooling, the mixture is concentrated.[5]

  • The resulting residue is dissolved in ethyl acetate (200 mL).[5]

  • The organic layer is washed sequentially with 50 mL portions of 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.[5]

  • The washed organic layer is dried over anhydrous magnesium sulfate and then concentrated to yield a pale yellow oil.[5]

  • Purification is achieved by MPLC (Lobar C-column, 45% ethyl acetate/hexane) to afford the title compound as an oil.[5]

Characterization:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).[5]

Visualized Experimental Workflow

The synthesis protocol described above can be visualized as a sequential workflow.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Suspend Sodium 5-hydroxypentanoate in Acetone add_reagents Add Benzyl Bromide and Tetrabutylammonium Bromide start->add_reagents heat Heat at 45°C for 24 hours add_reagents->heat cool_concentrate Cool and Concentrate heat->cool_concentrate dissolve Dissolve in Ethyl Acetate cool_concentrate->dissolve wash Wash with: 1. 1N NaHSO₄ 2. sat. NaHCO₃ 3. sat. NaCl dissolve->wash dry_concentrate Dry (MgSO₄) and Concentrate wash->dry_concentrate purify MPLC Purification (45% EtOAc/Hexane) dry_concentrate->purify end Benzyl 5-hydroxypentanoate (Oil) purify->end

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Notably, it is utilized in the preparation of P2-P1'-linked macrocyclic human renin inhibitors, highlighting its potential in the development of novel therapeutics.[2][4][7][8] Its bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for selective chemical modifications at either end of the molecule.

References

Technical Guide: Benzyl 5-hydroxypentanoate (CAS No. 134848-96-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5-hydroxypentanoate is a chemical compound with the CAS number 134848-96-7. It is recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably P2-P1'-linked macrocyclic human renin inhibitors.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in medicinal chemistry, particularly in the development of therapeutics targeting the Renin-Angiotensin System (RAS).

Chemical and Physical Properties

This compound is an organic ester characterized by a benzyl group and a 5-hydroxypentanoate moiety.[3] This structure imparts both lipophilic and hydrophilic characteristics, influencing its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 134848-96-7[3][4][5]
Molecular Formula C₁₂H₁₆O₃[3][4]
Molecular Weight 208.25 g/mol [3][4]
IUPAC Name This compound[6]
Synonyms Pentanoic acid, 5-hydroxy-, phenylmethyl ester; 5-Hydroxy Pentanoic Acid Phenylmethyl Ester[3][6]
Physical Form Liquid, Semi-Solid, or SolidVendor Data
Boiling Point (Predicted) 314.8 ± 25.0 °C[5]
Density (Predicted) 1.10 ± 0.06 g/cm³[5]
Purity ≥98%[7]
Storage Conditions Inert atmosphere, store in freezer, under -20°C to -80°C; HygroscopicVendor Data,[3]

Table 2: Computed Properties of this compound

PropertyValueSource(s)
XLogP3 1.6[6]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 7ECHEMI
Topological Polar Surface Area 46.5 Ų[6]
Complexity 174ECHEMI

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment and handling procedures should be employed.

Table 3: GHS Hazard Information for this compound

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Data sourced from ECHA C&L Inventory notifications.[6]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been described in the literature. The following is a summary of a reported procedure.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G reactant1 Sodium 5-hydroxypentanoate reaction 45°C, 24h reactant1->reaction reactant2 Benzyl bromide reactant2->reaction catalyst Tetrabutylammonium bromide catalyst->reaction solvent Acetone solvent->reaction product This compound reaction->product

Synthesis of this compound.

Procedure:

  • A suspension of sodium 5-hydroxypentanoate (569 mg, 4.06 mmol) in acetone (3 mL) is prepared.

  • Benzyl bromide (1.39 g, 0.97 mL, 8.11 mmol, 2.0 equiv) and tetrabutylammonium bromide (65 mg, 0.203 mmol, 0.05 equiv) are added to the suspension.

  • The reaction mixture is heated at 45°C for 24 hours.

  • After cooling, the mixture is concentrated.

  • The residue is dissolved in ethyl acetate (200 mL) and washed sequentially with 1N aqueous sodium bisulfate (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated aqueous sodium chloride (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield a pale yellow oil.

  • Purification is achieved by MPLC (Lobar C-column, 45% ethyl acetate/hexane) to afford the title compound.

Yield: 641 mg (76%) of this compound as an oil.

Analytical Data

¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).

Note: Publicly available ¹³C NMR, IR, and mass spectrometry data for this compound are limited. Researchers are advised to acquire this data on their own samples for comprehensive characterization.

Application in Drug Development: Synthesis of Macrocyclic Human Renin Inhibitors

The primary application of this compound is as a precursor in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors.[1][2] Renin is a critical enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Inhibition of renin is a key therapeutic strategy for the management of hypertension.

While specific, detailed experimental protocols for the multi-step conversion of this compound to the final macrocyclic inhibitors are often proprietary, the general synthetic strategy involves utilizing the hydroxyl and ester functionalities of the molecule to construct the macrocyclic backbone.

The Renin-Angiotensin System (RAS) and the Role of Renin Inhibitors

The RAS plays a crucial role in maintaining cardiovascular homeostasis. Dysregulation of this system can lead to hypertension and other cardiovascular diseases.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1R->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI Inhibitor Macrocyclic Renin Inhibitor (derived from Benzyl 5-hydroxypentanoate) Inhibitor->Renin Inhibits

The Renin-Angiotensin System and the mechanism of action of renin inhibitors.

As depicted in the pathway, renin catalyzes the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step of the RAS. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II then binds to its receptor (AT1R) to elicit physiological effects that increase blood pressure.

Macrocyclic renin inhibitors, synthesized using intermediates like this compound, are designed to bind to the active site of renin, preventing it from cleaving angiotensinogen. This effectively blocks the entire downstream cascade, leading to a reduction in blood pressure.

Conclusion

This compound is a valuable building block for the synthesis of sophisticated pharmaceutical compounds. Its well-defined synthesis and key structural features make it an important intermediate for medicinal chemists and drug development professionals working on therapeutics targeting the Renin-Angiotensin System. While a complete public dataset of its spectral properties is not available, the information provided in this guide offers a solid foundation for its use in research and development.

References

Spectroscopic Profile of Benzyl 5-hydroxypentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 5-hydroxypentanoate. Due to the limited availability of experimentally-derived public data, this document primarily presents predicted spectroscopic information sourced from computational chemistry databases. These predictions offer valuable insights for the characterization of this compound. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their own analytical work.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for comparison with experimental results.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ (Chloroform-d) Frequency: Not specified in predicted data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30 - 7.40Multiplet5HAromatic protons (C₆H₅)
~5.12Singlet2HBenzyl CH₂ (C₆H₅CH ₂)
~3.65Triplet2HCH₂ adjacent to hydroxyl group (HOCH ₂)
~2.38Triplet2HCH₂ adjacent to carbonyl group (C=O)CH
~1.60 - 1.80Multiplet4HAliphatic CH₂ protons (-(CH₂)₂-)
~1.50Singlet (broad)1HHydroxyl proton (OH )
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ (Chloroform-d) Frequency: Not specified in predicted data

Chemical Shift (ppm)Assignment
~173.5Carbonyl carbon (C =O)
~136.0Aromatic quaternary carbon
~128.5Aromatic CH carbons
~128.2Aromatic CH carbons
~128.0Aromatic CH carbons
~66.2Benzyl CH₂ carbon (C₆H₅C H₂)
~62.0CH₂ carbon adjacent to hydroxyl group (HOC H₂)
~33.8CH₂ carbon adjacent to carbonyl group ((C=O)C H₂)
~31.8Aliphatic CH₂ carbon
~21.8Aliphatic CH₂ carbon
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~3030MediumC-H stretch (aromatic)
~2940, 2870MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1495, 1455MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1050StrongC-O stretch (alcohol)
Table 4: Predicted Mass Spectrometry Data
m/zIon
208.11[M]⁺ (Molecular Ion)
209.12[M+H]⁺
231.10[M+Na]⁺
108.06[C₇H₈O]⁺ (cleavage product)
91.05[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

    • Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

    • The data is typically collected in the mid-IR range (4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

    • If necessary, filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Instrument Setup and Data Acquisition :

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • For Electrospray Ionization (ESI), a common technique for this type of molecule, the sample solution is infused at a low flow rate (e.g., 5-10 µL/min).

    • Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow start Compound Synthesis or Isolation purification Purification (e.g., Chromatography, Distillation) start->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation report Final Report structure_confirmation->report

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

An In-depth Technical Guide to the Solubility and Stability of Benzyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 5-hydroxypentanoate is a chemical intermediate utilized in the synthesis of various organic molecules, including P2-P1'-linked macrocyclic human renin inhibitors.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

This compound is an ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[2][3] It is typically encountered as a colorless to pale yellow oil.[4]

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃[2][3]
Molecular Weight208.25 g/mol [2][3]
AppearanceColorless to pale yellow oil[4]
Boiling Point (Predicted)314.8 ± 25.0 °C[5]
Density (Predicted)1.100 ± 0.06 g/cm³[5]
pKa (Predicted)15.06 ± 0.10[5]

Solubility Profile

Qualitative Solubility
SolventSolubilityReference
AcetoneSlightly Soluble[1][6]
ChloroformSlightly Soluble[1][6]
Estimated Solubility in Common Solvents

Based on the solubility of structurally similar compounds, such as other benzyl esters, the following table provides an estimation of solubility. These values should be confirmed experimentally.

SolventEstimated Solubility CategoryRationale
WaterSparingly soluble to insolubleThe presence of a large nonpolar benzyl group and a five-carbon chain is expected to dominate over the polar ester and hydroxyl groups.
MethanolSolubleAlcohols are generally good solvents for esters.
EthanolSolubleSimilar to methanol.
Dimethyl Sulfoxide (DMSO)SolubleAprotic, polar solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleA common organic solvent for esters.
Ethyl AcetateSoluble"Like dissolves like" principle suggests good solubility.
HexanesSparingly soluble to insolubleNonpolar solvent, likely to be a poor solvent for this relatively polar molecule.
Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Selected solvent(s) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • To remove any undissolved solid, centrifuge the sample at a high speed.

  • Filter the resulting supernatant through a syringe filter appropriate for the solvent used.

  • Accurately dilute the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Logical Workflow for Solubility Determination:

G start Start: Solubility Determination add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle_centrifuge Settle and Centrifuge to separate solid equilibrate->settle_centrifuge filter Filter supernatant settle_centrifuge->filter dilute Dilute the saturated solution filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate end_solubility End calculate->end_solubility

Caption: Workflow for the experimental determination of solubility.

Stability Profile

This compound is known to be hygroscopic and temperature-sensitive.[1][6] Proper storage under an inert atmosphere at low temperatures (-20°C to -80°C) is recommended to prevent degradation.[6][7]

Key Stability Concerns
  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would yield benzyl alcohol and 5-hydroxypentanoic acid. The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.

  • Thermal Decomposition: While specific data is unavailable for this compound, benzyl esters can undergo thermal decomposition.[8] The presence of the hydroxyl group may also influence its thermal stability.

  • Oxidation: The benzyl group and the secondary alcohol can be susceptible to oxidation over time, especially if exposed to air and light.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature-20°C to -80°CTo minimize thermal degradation and hydrolytic activity.[6][7]
AtmosphereInert (e.g., Argon, Nitrogen)To prevent oxidation.[6]
MoistureStore in a tightly sealed container with a desiccantDue to its hygroscopic nature, to prevent water-induced hydrolysis.[6]
LightProtect from lightTo prevent potential photo-degradation.
Experimental Protocol for Assessing Stability

This protocol is designed to evaluate the stability of this compound under various stress conditions, in accordance with ICH guidelines.[9]

Objective: To identify potential degradation products and determine the rate of degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • High-purity water

  • Solvents for sample preparation

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC or GC system with a stability-indicating method (a method that can separate the parent compound from its degradation products).

Procedure:

1. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or under mild heating.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat (e.g., at 60°C).

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

2. Long-Term and Accelerated Stability Studies:

  • Store samples of this compound under the conditions specified in the ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

3. Sample Analysis:

  • At each time point, analyze the samples using a validated stability-indicating HPLC or GC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

Signaling Pathway of Ester Hydrolysis:

G cluster_products B5HP This compound Products Degradation Products B5HP->Products Hydrolysis H2O H₂O H2O->Products Benzyl_Alcohol Benzyl Alcohol Hydroxy_Acid 5-Hydroxypentanoic Acid Catalyst Acid or Base (Catalyst) Catalyst->Products

References

Unlocking Therapeutic Potential: A Technical Guide to Benzyl 5-hydroxypentanoate in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5-hydroxypentanoate is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of complex macrocyclic compounds. Its unique structure, featuring a hydroxyl group and a benzyl-protected carboxylic acid, makes it an ideal starting material for the construction of molecules with therapeutic potential. This technical guide provides an in-depth overview of the known research applications of this compound, with a focus on its role in the development of human renin inhibitors. Detailed experimental protocols, quantitative data on the efficacy of its derivatives, and a visualization of the relevant biological pathways are presented to facilitate further research and drug discovery efforts.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 134848-96-7--INVALID-LINK--
Molecular Formula C₁₂H₁₆O₃--INVALID-LINK--
Molecular Weight 208.25 g/mol --INVALID-LINK--
Appearance Oil--INVALID-LINK--
Boiling Point 314.8±25.0 °C (Predicted)--INVALID-LINK--
Density 1.100±0.06 g/cm³ (Predicted)--INVALID-LINK--
Solubility Soluble in acetone and chloroform.--INVALID-LINK--

Potential Research Applications

The primary and most extensively documented application of this compound is as a synthetic intermediate in the preparation of P2-P1'-linked macrocyclic human renin inhibitors[1][2][3][4]. Renin is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance[5][6]. Inhibition of renin is a key therapeutic strategy for the management of hypertension.

Beyond its role in renin inhibitor synthesis, the broader class of hydroxypentanoic acid esters has been explored for various applications, suggesting potential avenues for future research involving this compound. These include:

  • Building blocks for pharmaceuticals: 5-Hydroxypentanoic acid and its esters are considered versatile building blocks for the synthesis of a range of pharmaceuticals, including potential anti-tumor and anti-diabetic medications[7][8].

  • Agrochemicals: These compounds can serve as precursors for bioactive molecules in the agrochemical industry, such as pesticides and herbicides[8].

  • Polymer and Materials Science: 5-Hydroxypentanoic acid can be converted to δ-valerolactone, a monomer used in the production of polyesters and other biodegradable materials[7].

While these applications are not directly demonstrated for the benzyl ester, they highlight the synthetic utility of the 5-hydroxypentanoate scaffold.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of Renin Inhibitors

The RAAS plays a pivotal role in maintaining cardiovascular homeostasis. The diagram below illustrates the classical RAAS pathway and the point of intervention for renin inhibitors.

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs (Endothelium) cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels cluster_effects Systemic Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Prorenin Prorenin Prorenin->Renin Activation ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone NaH2O Sodium & Water Retention Aldosterone->NaH2O Promotes Vasoconstriction Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Leads to NaH2O->BloodPressure Leads to AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AngiotensinII->Aldosterone Stimulates AngiotensinII->Vasoconstriction Causes ReninInhibitor Renin Inhibitors (e.g., Aliskiren) ReninInhibitor->Renin

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the site of action of renin inhibitors.

As depicted, renin catalyzes the conversion of angiotensinogen to angiotensin I, the rate-limiting step of the RAAS. By inhibiting renin, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to a decrease in blood pressure. This compound is a precursor to the macrocyclic structures that bind to the active site of renin, blocking its enzymatic activity.

Quantitative Data: Efficacy of Renin Inhibitors Derived from this compound Precursors

While quantitative data on the biological activity of this compound itself is not available, as it is a synthetic intermediate, the efficacy of the final P2-P1'-linked macrocyclic renin inhibitors has been reported. The following table summarizes the in vitro inhibitory activity of representative compounds from this class.

Compound IDMacrocycle SizeIC₅₀ (μM)Reference
3 13-membered0.61--INVALID-LINK--[9]
6 14-membered0.59--INVALID-LINK--[9]
9 13-membered0.65--INVALID-LINK--[9]
39 13-membered0.056--INVALID-LINK--[9]
42 Not Specified0.007 (HPRA IC₅₀)--INVALID-LINK--[10]
43 Not Specified0.056 (HPRA IC₅₀)--INVALID-LINK--[10]

HPRA: Human Plasma Renin Activity

These data demonstrate that the macrocyclic compounds synthesized using precursors like this compound are potent inhibitors of human renin, with some exhibiting nanomolar efficacy.

Experimental Protocols

Synthesis of this compound

A representative experimental protocol for the synthesis of this compound is detailed below, based on information from patented procedures.

Materials:

  • Sodium 5-hydroxypentanoate

  • Benzyl bromide

  • Tetrabutylammonium bromide (catalyst)

  • Acetone (solvent)

  • Ethyl acetate

  • 1N Aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of sodium 5-hydroxypentanoate (1.0 eq) in acetone is prepared.

  • Benzyl bromide (2.0 eq) and tetrabutylammonium bromide (0.05 eq) are added to the suspension.

  • The reaction mixture is heated at 45°C for 24 hours.

  • After cooling, the mixture is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield the crude product as an oil.

  • Purification is achieved by medium-pressure liquid chromatography (MPLC) using a hexane/ethyl acetate gradient to afford pure this compound.

General Workflow for the Synthesis of P2-P1'-Linked Macrocyclic Renin Inhibitors

The following diagram illustrates a generalized workflow for the synthesis of P2-P1'-linked macrocyclic renin inhibitors, where this compound serves as a key starting material for one of the linear precursors.

Synthesis_Workflow Start This compound Step1 Functional Group Transformation (e.g., Azide formation) Start->Step1 Intermediate1 Linear Precursor 1 Step1->Intermediate1 PeptideCoupling Peptide Coupling Intermediate1->PeptideCoupling LinearPeptide Full-Length Linear Peptide PeptideCoupling->LinearPeptide Intermediate2 Linear Precursor 2 (Peptide fragment) Intermediate2->PeptideCoupling Deprotection Deprotection LinearPeptide->Deprotection Macrocyclization Macrocyclization Deprotection->Macrocyclization FinalProduct P2-P1'-Linked Macrocyclic Renin Inhibitor Macrocyclization->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Figure 2: Generalized workflow for the synthesis of macrocyclic renin inhibitors.

This workflow highlights the multi-step nature of the synthesis, involving the initial modification of this compound, coupling with a peptide fragment, and subsequent deprotection and macrocyclization to yield the final active compound.

Conclusion

This compound is a valuable chemical entity with a proven application as a key intermediate in the synthesis of potent P2-P1'-linked macrocyclic human renin inhibitors. Its bifunctional nature allows for its incorporation into complex molecular architectures, making it a molecule of high interest for medicinal chemists and drug development professionals targeting the Renin-Angiotensin-Aldosterone System for the treatment of hypertension and other cardiovascular diseases. While its direct biological activity is not the primary focus of research, its role as a versatile building block is well-established. Further exploration of its utility in the synthesis of other bioactive compounds represents a promising area for future investigation. This guide provides a foundational understanding of its properties, applications, and the biological context of its derivatives, aiming to stimulate and support ongoing research in this field.

References

In-depth Technical Guide on Benzyl 5-Hydroxypentanoate: Current Understanding of its Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information regarding Benzyl 5-hydroxypentanoate. The contents of this report are based on a comprehensive search of scientific literature and chemical databases.

Introduction

This compound is a chemical compound with the molecular formula C12H16O3. It is structurally an ester of 5-hydroxypentanoic acid and benzyl alcohol. This molecule is primarily recognized for its role as a synthetic intermediate in the preparation of more complex pharmaceutical agents. This guide aims to provide a thorough overview of the known biological mechanism of action of this compound.

Current State of Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the direct biological activity and mechanism of action of this compound itself. The available information consistently points to its utility as a precursor in chemical synthesis rather than as a biologically active agent with a defined pharmacological profile.

Use as a Synthetic Intermediate

The primary documented application of this compound is in the synthetic preparation of P2-P1'-linked macrocyclic human renin inhibitors.[1][2][3][4][5] Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and fluid balance. Inhibitors of renin are investigated for the treatment of hypertension. In this context, this compound serves as a building block, and its chemical structure is incorporated into the final, more complex and biologically active inhibitor molecule. The biological effects observed are therefore attributable to the final macrocyclic renin inhibitor, not to this compound in its original form.

Hypothetical Metabolic Fate

While no direct studies on the metabolism of this compound are available, it is reasonable to hypothesize its potential metabolic fate based on its chemical structure. In a biological system, the ester bond is susceptible to hydrolysis by esterase enzymes. This enzymatic cleavage would yield two separate molecules: 5-hydroxypentanoic acid and benzyl alcohol.

  • 5-Hydroxypentanoic Acid: This is a hydroxy fatty acid.[6] Such molecules can potentially enter various metabolic pathways.

  • Benzyl Alcohol: This is a common organic alcohol that is metabolized in the liver, first to benzaldehyde and then to benzoic acid.

It is important to emphasize that this metabolic pathway is purely hypothetical and has not been experimentally verified for this compound.

Visualization of Hypothetical Metabolic Pathway

The following diagram illustrates the potential, yet unconfirmed, metabolic breakdown of this compound in a biological system.

Metabolic Pathway of this compound Hypothetical Metabolic Pathway BHP This compound Esterase Esterase Hydrolysis BHP->Esterase HPA 5-Hydroxypentanoic Acid Esterase->HPA BA Benzyl Alcohol Esterase->BA Metabolism Further Metabolism HPA->Metabolism BA->Metabolism

Caption: A diagram illustrating the hypothetical metabolic pathway of this compound.

At present, there is no scientific evidence to suggest that this compound has a direct mechanism of action in biological systems. Its documented role is that of a chemical intermediate. To ascertain any potential intrinsic biological activity, future research would need to focus on:

  • In vitro screening: Testing the compound against a panel of biological targets, such as enzymes and receptors.

  • Cell-based assays: Evaluating the effect of the compound on various cellular processes.

  • In vivo studies: Assessing the pharmacological effects and metabolic fate of this compound in animal models.

Until such studies are conducted, any discussion of the mechanism of action of this compound remains speculative. For researchers and drug development professionals, its value currently lies in its utility for the synthesis of pharmacologically active molecules.

References

Review of Benzyl 5-hydroxypentanoate in scientific literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5-hydroxypentanoate is a chemical compound that serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its primary role in the scientific literature is as a precursor to a class of potent P2-P1'-linked macrocyclic human renin inhibitors. Renin is an aspartic protease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and electrolyte balance. Inhibition of renin is a therapeutic strategy for the management of hypertension. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its application in the development of human renin inhibitors.

Chemical and Physical Properties

This compound is an ester characterized by a benzyl group protecting the carboxylic acid and a terminal hydroxyl group on the pentanoate chain. This bifunctional nature makes it a versatile building block in organic synthesis.

PropertyValueReference
CAS Number 134848-96-7[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Boiling Point 314.8 ± 25.0 °C (Predicted)[2]
Density 1.100 ± 0.06 g/cm³ (Predicted)[2]
Appearance Colorless to pale yellow oil
Solubility Slightly soluble in acetone and chloroform.[3]
Storage Store at -80°C under an inert atmosphere; it is hygroscopic and temperature sensitive.[3]

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.38-7.26m5HAr-H
5.12s2H-CH ₂-Ph
3.64t6.32H-CH ₂-OH
2.41t7.22H-C(=O)-CH ₂-
1.80-1.71m2H-CH₂-CH ₂-CH₂-
1.64-1.54m3H-CH₂-CH ₂-CH₂OH and -OH

Note: Predicted ¹³C NMR, Mass Spectrometry, and IR data are available through various chemical databases, but experimental spectra are not consistently published in the primary literature.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the benzylation of 5-hydroxypentanoic acid or its corresponding salt.

Materials:

  • Sodium 5-hydroxypentanoate

  • Benzyl bromide

  • Tetrabutylammonium bromide

  • Acetone

  • Ethyl acetate

  • 1N aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of sodium 5-hydroxypentanoate in acetone is prepared.

  • Benzyl bromide (2.0 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents) are added to the suspension.

  • The reaction mixture is heated at 45°C for 24 hours.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure.

  • The resulting residue is dissolved in ethyl acetate and washed successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product as a pale yellow oil.

  • Purification is achieved by medium-pressure liquid chromatography (MPLC) using a silica gel column and an appropriate eluent system (e.g., 45% ethyl acetate in hexane) to afford pure this compound.

Role in the Synthesis of P2-P1'-Linked Macrocyclic Human Renin Inhibitors

This compound is a key starting material in the multi-step synthesis of potent human renin inhibitors. The general synthetic strategy involves the elaboration of the pentanoate backbone and subsequent macrocyclization. While the seminal paper by Weber et al.[4] focuses on the design and biological activity of the final macrocyclic inhibitors, it does not provide a detailed synthetic route for the intermediates. The diagram below illustrates the logical workflow of how this compound is utilized as a precursor in the synthesis of these complex molecules.

G cluster_synthesis Synthesis of this compound cluster_elaboration Chain Elaboration and Coupling cluster_macrocyclization Macrocyclization and Final Product Formation A 5-Hydroxypentanoic Acid B Benzylation A->B C This compound B->C D Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) C->D C->D Key Intermediate E Nucleophilic Substitution with Amino Acid Derivatives D->E F Peptide Coupling Reactions E->F G Deprotection Steps F->G H Intramolecular Cyclization G->H I P2-P1'-Linked Macrocyclic Renin Inhibitor H->I

Caption: Synthetic workflow from this compound to renin inhibitors.

Biological Activity of Downstream Products

It is important to note that this compound itself is not reported to have direct biological activity as a renin inhibitor. Its significance lies in its role as a precursor to the pharmacologically active macrocyclic compounds. These final products have demonstrated potent inhibitory activity against human renin.

Compound (from Weber et al., 1991)IC₅₀ (µM)
13-membered-ring glutamine-derived inhibitor0.61
14-membered-ring diaminopropionic acid-derived inhibitor0.59
13-membered-ring diol inhibitor0.65
P4-modified macrocyclic inhibitor0.056

These IC₅₀ values highlight the effectiveness of the final macrocyclic structures in inhibiting the enzymatic activity of human renin.[4]

Signaling Pathways

There are no known signaling pathways directly modulated by this compound. The ultimate therapeutic effect of the renin inhibitors synthesized from this precursor is the downregulation of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI AT1R AT1 Receptor AT1R->AngiotensinII ReninInhibitor P2-P1'-Linked Macrocyclic Renin Inhibitor ReninInhibitor->Renin Inhibits

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by renin inhibitors.

Conclusion

This compound is a valuable synthetic intermediate, primarily recognized for its application in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors. While the compound itself does not exhibit direct biological activity, its structural features are essential for the construction of these complex and potent pharmaceutical agents. This technical guide has summarized the available chemical, physical, and spectroscopic data for this compound, provided a detailed synthesis protocol, and contextualized its role in the development of novel therapeutics for hypertension. Further research providing detailed experimental procedures for its conversion to the final active molecules and more comprehensive public spectroscopic data would be beneficial for the scientific community.

References

The Pivotal Role of Benzyl 5-Hydroxypentanoate Derivatives in Cardiovascular Research: A Technical Guide to Their Biological Activity as Renin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5-hydroxypentanoate, while not biologically active in its own right, serves as a critical starting material in the synthesis of a potent class of enzyme inhibitors targeting the renin-angiotensin system (RAS). This technical guide provides an in-depth exploration of the biological activity of P2-P1'-linked macrocyclic human renin inhibitors derived from this compound. The RAS is a crucial hormonal cascade that regulates blood pressure and fluid balance, making it a prime target for the development of antihypertensive therapeutics. Renin, an aspartyl protease, catalyzes the rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin offers a targeted and effective approach to controlling hypertension. This document details the quantitative biological data of these macrocyclic inhibitors, the experimental protocols for their evaluation, and the underlying signaling pathways.

Biological Activity of this compound Derivatives

The primary biological activity of derivatives synthesized from this compound is the inhibition of human renin. A seminal study by Weber et al. (1991) described the design and synthesis of a series of P2-P1'-linked macrocyclic renin inhibitors. These compounds were engineered to mimic the transition state of the renin-catalyzed hydrolysis of angiotensinogen, thereby exhibiting potent inhibitory activity.

Quantitative Data on Renin Inhibition

The inhibitory potency of these macrocyclic compounds against human renin is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for key P2-P1'-linked macrocyclic human renin inhibitors as reported by Weber et al. (1991).[1]

Compound IDDescriptionIC50 (µM)
3 13-membered-ring glutamine-derived inhibitor0.61
6 14-membered-ring diaminopropionic acid derived inhibitor0.59
9 13-membered-ring diol0.65
39 P4-modified derivative of compound 30.056

Table 1: Inhibitory activity of P2-P1'-linked macrocyclic human renin inhibitors against human renin.

Experimental Protocols

Synthesis of P2-P1'-Linked Macrocyclic Human Renin Inhibitors

The synthesis of the macrocyclic renin inhibitors described by Weber et al. (1991) is a multi-step process. While the original publication provides a schematic overview, a detailed experimental protocol is crucial for reproducibility. The following represents a generalized experimental workflow for the synthesis, based on the reaction schemes presented in the aforementioned paper.

Generalized Synthetic Workflow A This compound B Intermediate Aldehyde A->B Oxidation C Linear Peptide Precursor B->C Peptide Coupling D Macrocyclization C->D Intramolecular Cyclization E Final Inhibitor D->E Deprotection Renin Inhibition Assay Workflow A Prepare Reagents (Renin, Substrate, Inhibitors) B Plate Setup (Buffer, Inhibitor, Renin) A->B C Pre-incubation (37°C, 15 min) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Fluorescence Reading (37°C, 30-60 min) D->E F Data Analysis (Calculate IC50) E->F Renin-Angiotensin System and Point of Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to ACE ACE (Lungs) Biological_Effects Vasoconstriction Aldosterone Secretion Increased Blood Pressure AT1_Receptor->Biological_Effects Activates Inhibitor This compound Derivative (Macrocyclic Renin Inhibitor) Inhibitor->Renin Inhibits

References

An In-depth Technical Guide to Benzyl 5-hydroxypentanoate: Synthesis and History

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Benzyl 5-hydroxypentanoate, a key intermediate in the development of advanced drug delivery systems and other therapeutic agents. Aimed at researchers, scientists, and professionals in drug development, this document details the known synthetic routes, experimental protocols, and the context of its application in medicinal chemistry.

Historical Context and Applications

While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its significance emerges in the context of synthesizing more complex molecules, particularly for therapeutic applications. The primary documented use of this compound is as a crucial building block in the preparation of macrocyclic human renin inhibitors and, more recently, in the synthesis of cationic lipids for non-liposomal nucleic acid delivery systems.[1][2][3][4][5][6] Its history is therefore intrinsically linked to the advancement of these fields.

The structural features of this compound, possessing both a hydroxyl group and a benzyl-protected carboxylic acid, make it a versatile synthon for introducing a five-carbon spacer with a reactive hydroxyl terminus in a protected form.

Synthetic Routes

Several synthetic pathways to this compound have been reported. The most prominently documented methods start from readily available precursors such as δ-valerolactone and dihydro-2H-pyran-2,6(3H)-dione.

Synthesis from δ-Valerolactone

A common and well-documented method involves the base-catalyzed hydrolysis of δ-valerolactone to form the corresponding sodium salt of 5-hydroxypentanoic acid, followed by benzylation.[6][7][8]

Experimental Protocol: Synthesis of this compound from δ-Valerolactone [8]

  • Step 1: Hydrolysis of δ-Valerolactone

    • To a solution of sodium hydroxide in water (1 M, 50 mL, 50 mmol, 1.0 equiv) at 70 °C, δ-valerolactone (5.00 g, 50 mmol, 1.0 equiv) is added in one portion.

    • The mixture is stirred for 16 hours at 70 °C.

    • The solvent is then evaporated under reduced pressure.

  • Step 2: Benzylation

    • The resulting residue is re-dissolved in acetone (50 mL).

    • To this solution, tetrabutylammonium bromide (805 mg, 2.5 mmol, 0.05 equiv) and benzyl bromide (7.13 mL, 60 mmol, 1.2 equiv) are added.

    • The reaction is stirred at 23 °C for 16 hours, or until mass spectrometry analysis indicates complete conversion of the starting material.

  • Purification

    • The crude product is purified by flash chromatography on silica gel using a gradient of 0–20% ethyl acetate in hexanes.

Synthesis from Dihydro-2H-pyran-2,6(3H)-dione

An alternative route utilizes the ring-opening of dihydro-2H-pyran-2,6(3H)-dione with benzyl alcohol in the presence of a base and a nucleophilic catalyst.[9]

Experimental Protocol: Synthesis of this compound from Dihydro-2H-pyran-2,6(3H)-dione [9]

  • Reaction Setup

    • To a solution of dihydro-2H-pyran-2,6(3H)-dione (20 g, 175.44 mmol) and benzyl alcohol (20.8 g, 192.98 mmol) in dichloromethane (150 mL), 4-(dimethylamino)pyridine (DMAP) (0.32 g, 2.62 mmol) and triethylamine (29 mL, 210.5 mmol) are added at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

(Further details on reaction time and purification were not fully detailed in the cited source.)

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from δ-valerolactone as reported in the literature.

ParameterValueReference
Starting Materialδ-Valerolactone[8]
Yield83%[8]
¹H NMR (600 MHz, CDCl₃) δ 1.54–1.64 (m, 3H), 1.75–1.80 (m, 2H), 2.41 (t, J = 7.2 Hz, 2H), 3.64 (t, J = 6.3 Hz, 2H), 5.12 (s, 2H), 7.25–7.31 (m, 5H)[8]
¹³C NMR (125 MHz, CDCl₃) δ 21.3, 30.7, 34.1, 62.3, 66.6, 128.3, 128.4, 128.6, 135.9, 173.8[8]
LRMS (APCI+) 208.1[8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

G cluster_0 Synthesis from δ-Valerolactone d_valerolactone δ-Valerolactone na_5_hydroxypentanoate Sodium 5-hydroxypentanoate d_valerolactone->na_5_hydroxypentanoate 1. NaOH, H₂O, 70°C benzyl_5_hydroxypentanoate_1 This compound na_5_hydroxypentanoate->benzyl_5_hydroxypentanoate_1 2. Benzyl bromide, TBAB, Acetone, 23°C

Caption: Synthetic pathway from δ-valerolactone.

G cluster_1 Synthesis from Dihydro-2H-pyran-2,6(3H)-dione dhp_dione Dihydro-2H-pyran-2,6(3H)-dione benzyl_5_hydroxypentanoate_2 This compound dhp_dione->benzyl_5_hydroxypentanoate_2 DMAP, Et₃N, DCM benzyl_alcohol Benzyl Alcohol benzyl_alcohol->benzyl_5_hydroxypentanoate_2

Caption: Synthetic pathway from dihydro-2H-pyran-2,6(3H)-dione.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Benzyl 5-hydroxypentanoate, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] Two effective methods are presented: the direct Fischer esterification of 5-hydroxypentanoic acid with benzyl alcohol, and an alternative route involving the Williamson ether synthesis-like reaction of sodium 5-hydroxypentanoate with benzyl bromide. These protocols include comprehensive experimental procedures, tables of quantitative data, and visual workflows to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction

This compound is an organic compound characterized by a benzyl ester of 5-hydroxypentanoic acid.[3] Its structure, featuring both a hydroxyl group and a benzyl-protected carboxylic acid, makes it a versatile building block in the synthesis of more complex molecules, including macrocyclic human renin inhibitors.[1][2][4] The strategic protection of the carboxylic acid as a benzyl ester allows for selective reactions at the hydroxyl group, with the benzyl group being readily removable under standard hydrogenolysis conditions. This application note details two reliable methods for its preparation.

Method 1: Fischer-Speier Esterification of 5-Hydroxypentanoic Acid and Benzyl Alcohol

This method describes the acid-catalyzed esterification of 5-hydroxypentanoic acid with benzyl alcohol. To favor the intermolecular esterification over the competing intramolecular lactonization, benzyl alcohol is used in excess as the limiting reagent and solvent.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-hydroxypentanoic acid and a large excess of benzyl alcohol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) to the mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the excess benzyl alcohol.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation
Reagent/ParameterQuantity/ValueMolar Equivalent
5-Hydroxypentanoic Acid(Specify mass)1.0 equiv
Benzyl Alcohol(Specify volume)Excess
p-Toluenesulfonic Acid(Specify mass)0.05 equiv
Reaction Temperature RefluxN/A
Reaction Time 2-4 hoursN/A
Yield (Specify percentage)N/A

Experimental Workflow

reagents 5-Hydroxypentanoic Acid Benzyl Alcohol p-Toluenesulfonic Acid setup Assemble Reaction with Dean-Stark Apparatus reagents->setup reflux Heat to Reflux (Collect Water) setup->reflux workup Cool and Concentrate (Remove Excess Benzyl Alcohol) reflux->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product This compound purification->product

Fischer Esterification Workflow

Method 2: Synthesis from Sodium 5-hydroxypentanoate and Benzyl Bromide

This alternative protocol provides a high-yielding synthesis of this compound via the reaction of sodium 5-hydroxypentanoate with benzyl bromide, catalyzed by a phase-transfer catalyst.[5]

Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, suspend sodium 5-hydroxypentanoate in acetone.

  • Reagent Addition: Add benzyl bromide and a catalytic amount of tetrabutylammonium bromide to the suspension.[5]

  • Reaction: Heat the mixture at 45°C for 24 hours.[5]

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.[5]

  • Purification: Purify the crude oil by medium-pressure liquid chromatography (MPLC) using a 45% ethyl acetate in hexane eluent to afford the pure title compound.[5]

Data Presentation
Reagent/ParameterQuantity/ValueMolar Equivalent
Sodium 5-hydroxypentanoate569 mg1.0 equiv (4.06 mmol)
Benzyl Bromide1.39 g (0.97 mL)2.0 equiv (8.11 mmol)
Tetrabutylammonium Bromide65 mg0.05 equiv (0.203 mmol)
Acetone3 mLN/A
Reaction Temperature 45°CN/A
Reaction Time 24 hoursN/A
Yield 641 mg (76%)N/A

Experimental Workflow

reagents Sodium 5-hydroxypentanoate Benzyl Bromide Tetrabutylammonium Bromide Acetone heating Heat at 45°C for 24h reagents->heating concentration Cool and Concentrate heating->concentration extraction Dissolve in Ethyl Acetate and Wash concentration->extraction drying Dry over MgSO4 and Concentrate extraction->drying purification MPLC Purification (45% EtOAc/Hexane) drying->purification product This compound purification->product

Alternative Synthesis Workflow

Characterization Data

The synthesized this compound is an oil with the following characterization data:

  • Molecular Formula: C₁₂H₁₆O₃[4]

  • Molecular Weight: 208.25 g/mol [4]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).[5]

Safety Precautions

Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Benzyl bromide is lachrymatory and corrosive; handle with extreme care. Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes: The Role of Benzyl 5-hydroxypentanoate in the Synthesis of Novel Renin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance, making it a prime target for antihypertensive therapies. Direct renin inhibitors offer a promising therapeutic strategy by blocking the initial, rate-limiting step of this cascade. This document outlines the application of Benzyl 5-hydroxypentanoate as a key building block in the synthesis of potent and selective P2-P1'-linked macrocyclic human renin inhibitors. Its unique bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for its strategic incorporation into the macrocyclic scaffold, contributing to the overall conformational rigidity and binding affinity of the final inhibitor.

Rationale for Use

This compound serves as a versatile precursor for the synthesis of the side chain of macrocyclic renin inhibitors. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under mild conditions in the later stages of the synthesis. The terminal hydroxyl group offers a reactive handle for subsequent chemical transformations, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution, facilitating the construction of the complex inhibitor structure.

Generalized Synthetic Approach

The synthesis of P2-P1'-linked macrocyclic renin inhibitors using this compound can be conceptualized in a multi-step sequence. A generalized workflow is presented below. It is important to note that specific reaction conditions and intermediates would be optimized based on the desired final structure.

G cluster_0 Side Chain Synthesis cluster_1 Core Assembly cluster_2 Macrocyclization and Deprotection A This compound B Oxidation A->B e.g., PCC, CH2Cl2 C Benzyl 5-oxopentanoate B->C E Coupling Reaction C->E Reductive Amination or Wittig-type reaction D Peptide Backbone Precursor D->E F Linear Peptide Intermediate E->F G Intramolecular Cyclization F->G e.g., HATU, DIPEA H Macrocyclic Precursor G->H I Deprotection H->I e.g., H2, Pd/C J Final Renin Inhibitor I->J

Caption: Generalized workflow for the synthesis of a renin inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for the key steps in the synthesis of a novel renin inhibitor, designated as RI-25.

Step No.ReactionStarting MaterialProductYield (%)Purity (%) (by HPLC)
1OxidationThis compoundBenzyl 5-oxopentanoate9298
2Reductive AminationBenzyl 5-oxopentanoate & Peptide Fragment ALinear Intermediate B7895
3Peptide CouplingLinear Intermediate B & Amino Acid CLinear Peptide D8596
4MacrocyclizationLinear Peptide DMacrocyclic Precursor E6592
5DeprotectionMacrocyclic Precursor ERI-25 95>99

Experimental Protocols

The following are generalized, illustrative protocols for the key synthetic steps.

Protocol 1: Oxidation of this compound to Benzyl 5-oxopentanoate

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture vigorously for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford Benzyl 5-oxopentanoate as a colorless oil.

Protocol 2: Reductive Amination

  • Dissolve Benzyl 5-oxopentanoate (1.1 eq) and the primary amine-containing peptide fragment (1.0 eq) in methanol (15 mL/mmol).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the linear intermediate.

Protocol 3: Macrocyclization

  • Dissolve the linear peptide precursor (1.0 eq) in a large volume of DCM (to favor intramolecular reaction).

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify by preparative HPLC to obtain the macrocyclic precursor.

Protocol 4: Final Deprotection

  • Dissolve the benzyl-protected macrocycle (1.0 eq) in ethanol.

  • Add Palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the final renin inhibitor.

Signaling Pathway

Renin inhibitors act at the apex of the Renin-Angiotensin-Aldosterone System (RAAS) pathway. By blocking the conversion of angiotensinogen to angiotensin I, they prevent the downstream production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  + AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  + Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE ReninInhibitor Renin Inhibitor (e.g., RI-25) ReninInhibitor->Renin Inhibition

Caption: Inhibition of the RAAS pathway by a renin inhibitor.

Conclusion

This compound is a valuable and strategically important starting material in the synthesis of P2-P1'-linked macrocyclic renin inhibitors. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals in the design and execution of synthetic routes towards this promising class of antihypertensive agents. Further optimization of reaction conditions and exploration of diverse peptide backbones will be crucial in the development of next-generation renin inhibitors with enhanced potency and pharmacokinetic profiles.

Application Note: Benzyl 5-hydroxypentanoate in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 5-hydroxypentanoate is a chemical compound with potential, yet currently unexplored, applications in the field of proteomics. Its chemical structure, featuring a terminal hydroxyl group and a benzyl ester, presents an opportunity for its use as a foundational scaffold for the development of chemical probes. This document outlines a potential application of this compound as a precursor for an activity-based protein profiling (ABPP) probe designed to identify and profile the activity of specific enzyme classes, such as histone deacetylases (HDACs) or other serine hydrolases, within a complex proteome.

ABPP is a powerful chemoproteomic strategy that utilizes small-molecule probes to covalently label active enzymes in their native biological context.[1][2][3] This approach allows for the direct assessment of enzyme function and can be instrumental in drug discovery for target identification and validation.[4][5] The hypothetical probe derived from this compound, termed B5Hp-Probe, is envisioned to possess a reactive "warhead" to covalently modify the target enzyme and a reporter handle for subsequent enrichment and identification.

Principle of Application

The core concept involves the chemical modification of this compound to introduce a bioorthogonal handle (e.g., an alkyne or azide) and a reactive group. The hydroxyl group of this compound can serve as a potential zinc-binding motif, a characteristic feature of many HDAC inhibitors.[6][7][8] The benzyl ester can act as a "cap" group, influencing selectivity for the target enzyme. By modifying the terminal hydroxyl group into a more reactive electrophile, the molecule can be transformed into a covalent probe.

This application note provides a hypothetical framework and detailed protocols for the synthesis of a B5Hp-derived probe and its use in an ABPP workflow to identify protein targets in a cancer cell line model.

Experimental Protocols

Protocol 1: Synthesis of a this compound-derived Alkyne Probe (B5Hp-Alkyne)

This protocol describes a plausible synthetic route to convert this compound into a functional chemical probe for ABPP.

Materials:

  • This compound

  • 4-pentynoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Esterification: To a solution of this compound (1 equivalent) and 4-pentynoic acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, B5Hp-Alkyne.

  • Characterize the final product by NMR and mass spectrometry.

cluster_synthesis Synthesis of B5Hp-Alkyne Probe Benzyl_5_hydroxypentanoate This compound DCC_DMAP DCC, DMAP DCM Benzyl_5_hydroxypentanoate->DCC_DMAP 4_pentynoic_acid 4-pentynoic acid 4_pentynoic_acid->DCC_DMAP B5Hp_Alkyne B5Hp-Alkyne Probe DCC_DMAP->B5Hp_Alkyne

Figure 1: Synthetic scheme for B5Hp-Alkyne probe.
Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow

This protocol outlines the use of the synthesized B5Hp-Alkyne probe to label, enrich, and identify target proteins from a cell lysate.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • B5Hp-Alkyne probe

  • Azide-biotin tag

  • Copper(I)-TBTA catalyst solution (for Click Chemistry)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (for on-bead digestion)

  • Dithiothreitol (DTT) and iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS equipment and software

Procedure:

  • Cell Lysis: Harvest cultured HeLa cells and lyse them in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Probe Labeling: Incubate the cell lysate (e.g., 1 mg of total protein) with the B5Hp-Alkyne probe at a final concentration of 10 µM for 1 hour at 37°C.

  • Click Chemistry: Add the azide-biotin tag and the Copper(I)-TBTA catalyst to the labeled lysate. Incubate for 1 hour at room temperature to attach the biotin handle to the probe-labeled proteins.

  • Protein Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a urea solution. Reduce the proteins with DTT and alkylate with IAA. Digest the proteins into peptides overnight with trypsin.

  • Peptide Elution and Desalting: Collect the supernatant containing the tryptic peptides and desalt using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify the proteins that were labeled by the B5Hp-Alkyne probe.

  • Data Analysis: Search the resulting MS/MS spectra against a human protein database to identify the target proteins.

cluster_workflow ABPP Workflow with B5Hp-Alkyne Cell_Lysate Cell Lysate Probe_Incubation Incubate with B5Hp-Alkyne Probe Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry with Azide-Biotin Probe_Incubation->Click_Chemistry Streptavidin_Enrichment Streptavidin Enrichment Click_Chemistry->Streptavidin_Enrichment On_Bead_Digestion On-Bead Digestion Streptavidin_Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Protein Identification LC_MS->Data_Analysis

Figure 2: Experimental workflow for ABPP.

Data Presentation

Quantitative data from the LC-MS/MS analysis can be summarized to compare the abundance of identified proteins between a control group (treated with a vehicle) and the B5Hp-Alkyne treated group.

Table 1: Hypothetical Top Protein Hits Identified by ABPP

Protein ID (UniProt)Gene NameFold Enrichment (Probe/Control)p-valuePutative Function
P06276HDAC115.2<0.001Histone Deacetylase
Q13547HDAC212.8<0.001Histone Deacetylase
O15379HDAC39.5<0.005Histone Deacetylase
P49748FAAH17.3<0.01Fatty Acid Amide Hydrolase
P37837LYPLA16.9<0.01Acyl-protein Thioesterase

Table 2: Illustrative Competitive Inhibition Data

To validate the specificity of the B5Hp-Alkyne probe for a particular target, a competitive ABPP experiment can be performed where the lysate is pre-incubated with a known inhibitor before adding the probe.

Target ProteinPre-incubation InhibitorProbe Labeling Intensity (% of Control)
HDAC1Vorinostat (Pan-HDACi)12%
HDAC1DMSO (Vehicle)100%
FAAH1URB597 (FAAH Inhibitor)25%
FAAH1DMSO (Vehicle)100%

Signaling Pathway Visualization

The identified protein targets may be part of larger signaling pathways. For instance, if HDACs are identified as primary targets, their role in chromatin remodeling and gene expression can be visualized.

cluster_pathway HDAC-Mediated Gene Silencing Pathway B5Hp_Probe B5Hp-Probe HDAC HDAC B5Hp_Probe->HDAC Inhibition Deacetylated_Histones Deacetylated Histones (Inactive Chromatin) HDAC->Deacetylated_Histones Deacetylation Acetylated_Histones Acetylated Histones (Active Chromatin) Acetylated_Histones->HDAC Gene_Silencing Transcriptional Repression Deacetylated_Histones->Gene_Silencing

Figure 3: Inhibition of HDAC signaling pathway.

While this compound does not have established direct applications in proteomics, its chemical structure provides a viable starting point for the rational design of chemical probes. The hypothetical B5Hp-Alkyne probe, developed through straightforward synthetic modification, could serve as a valuable tool in an activity-based protein profiling workflow. The protocols and conceptual frameworks presented here offer a comprehensive guide for researchers interested in exploring the potential of novel chemical scaffolds in proteomics research and drug discovery. This approach underscores the potential for developing new chemical tools to investigate complex biological systems.

References

Application Note: Quantitative Analysis of Benzyl 5-hydroxypentanoate using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl 5-hydroxypentanoate is a chemical intermediate used in the synthesis of various organic molecules, including P2-P1'-linked macrocyclic human renin inhibitors.[1][2][3][4] Accurate quantification of this compound is crucial for reaction monitoring, process optimization, quality control of starting materials, and stability testing in drug development. This application note presents two robust and reliable analytical methods for the quantitative determination of this compound in solution: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

The HPLC-UV method is suitable for the direct analysis of this compound in various sample matrices, leveraging the ultraviolet absorbance of the benzyl group. The GC-MS method provides higher specificity and sensitivity, particularly for complex matrices, through chromatographic separation and mass-based detection, following a derivatization step to improve the analyte's volatility.

Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on the separation of this compound from other components in a sample matrix using reverse-phase HPLC. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of the hydroxyl group of this compound to increase its volatility, followed by separation using gas chromatography. The detection and quantification are performed using a mass spectrometer, which provides high selectivity and sensitivity.

Experimental Protocols

HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standards Standard Solutions (1-100 µg/mL) Standards->HPLC Sample Sample Preparation (Dissolve & Filter) Sample->HPLC UV_Detector UV Detector (254 nm) HPLC->UV_Detector Calibration Calibration Curve (Peak Area vs. Conc.) UV_Detector->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

GC-MS Method Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Derivatization:

    • To 100 µL of the sample or standard solution in ethyl acetate, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

    • Prepare a series of calibration standards (0.1 µg/mL to 20 µg/mL) and derivatize as described above.

  • Sample Preparation: Dissolve the sample in ethyl acetate to an expected concentration within the calibration range. Derivatize the sample as described above.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

  • Data Analysis: Use a characteristic ion for quantification (e.g., the molecular ion or a major fragment ion of the derivatized analyte). Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards. Determine the concentration in the sample from this curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Standard Solutions (in Ethyl Acetate) Derivatization Derivatization (BSTFA, 70°C) Standards->Derivatization Sample Sample Preparation (in Ethyl Acetate) Sample->Derivatization GC Gas Chromatograph (HP-5MS Column) Derivatization->GC MS Mass Spectrometer (EI, Scan Mode) GC->MS Ion_Selection Select Quant Ion MS->Ion_Selection Calibration Calibration Curve Ion_Selection->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Data Presentation

The following tables summarize the representative performance characteristics of the two analytical methods.

Table 1: HPLC-UV Method - Representative Quantitative Data

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Table 2: GC-MS Method - Representative Quantitative Data

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 20 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)97.8% - 102.5%
Precision (% RSD)< 3.0%

Conclusion

This application note provides two comprehensive and reliable methods for the quantification of this compound. The HPLC-UV method is a straightforward and robust technique suitable for routine analysis. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex sample matrices. The choice of method will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. Both methods demonstrate excellent linearity, accuracy, and precision, making them suitable for use in research, development, and quality control environments.

References

Application Notes and Protocols for the Analysis of Benzyl 5-hydroxypentanoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and standardized protocols for the quantitative and qualitative analysis of Benzyl 5-hydroxypentanoate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals in the drug development and chemical analysis fields. The protocols herein offer a framework for the separation, identification, and quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4]

Introduction

This compound (C12H16O3, M.W. 208.25 g/mol ) is a valuable chemical intermediate used in the synthesis of pharmaceuticals, including P2-P1'-linked macrocyclic human renin inhibitors.[1][2][3] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various matrices during research, development, and quality control processes. This application note details robust HPLC and GC-MS methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a widely used technique for the analysis of moderately polar compounds like this compound. The method described below is adapted from established protocols for similar aromatic esters and alcohols.[5][6][7][8][9]

Experimental Protocol: HPLC

Objective: To develop a stability-indicating reverse-phase HPLC method for the quantification of this compound.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

Table 1: HPLC Method Validation Parameters (Example Data)

ParameterResult
Retention Time (min) ~ 7.5
Linearity Range (µg/mL) 10 - 250
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 2.5
Limit of Quantification (LOQ) (µg/mL) 7.5
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock & Working Solutions Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare and Filter Sample Solution Prep_Sample->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration and Quantification Detection->Integration Reporting Generate Report Integration->Reporting

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol: GC-MS

Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of this compound.

Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Reagents and Materials:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Setting
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Solution: Extract the sample with a suitable solvent like dichloromethane and dilute to a concentration within the calibration range.

Data Presentation: GC-MS

Table 2: GC-MS Method Validation Parameters (Example Data)

ParameterResult
Retention Time (min) ~ 12.5
Characteristic Ions (m/z) 108, 91, 79 (Expected fragments for benzyl group)
Linearity Range (µg/mL) 0.1 - 10
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.15
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock & Working Solutions Injection Inject into GC System Prep_Standard->Injection Prep_Sample Prepare and Extract Sample Solution Prep_Sample->Injection Separation Chromatographic Separation in GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Full Scan / SIM) Ionization->Mass_Analysis Library_Search Library Search for Identification Mass_Analysis->Library_Search Quantification Quantification using Calibration Curve Mass_Analysis->Quantification Reporting Generate Report Library_Search->Reporting Quantification->Reporting

Caption: GC-MS analysis workflow for this compound.

Discussion

The presented HPLC and GC-MS methods provide a comprehensive approach for the analysis of this compound. The HPLC method is ideal for routine quantification and stability studies due to its robustness and precision. The GC-MS method offers higher sensitivity and specificity, making it well-suited for trace-level detection and unambiguous identification based on mass spectral data. The choice of method will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and the need for structural confirmation.

Conclusion

The detailed protocols and application notes provided in this document serve as a valuable resource for researchers and scientists involved in the analysis of this compound. The methodologies are based on established analytical principles and can be readily adapted and validated for specific applications in pharmaceutical and chemical analysis.

References

Application Note: Purification of Crude Benzyl 5-hydroxypentanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of crude Benzyl 5-hydroxypentanoate using silica gel column chromatography. This compound is a valuable intermediate in the synthesis of various compounds, including macrocyclic human renin inhibitors.[1][2] The described methodology ensures the removal of common impurities, such as unreacted starting materials and byproducts, to yield a highly purified product suitable for subsequent synthetic steps. The protocol is based on established chromatographic principles and a specific method found in the literature for this compound.[3]

Introduction

The synthesis of this compound, for instance, via the reaction of sodium 5-hydroxypentanoate with benzyl bromide, often results in a crude product mixture.[3] This mixture can contain unreacted benzyl bromide, benzyl alcohol (formed from hydrolysis), and other side products. Column chromatography is a widely used and effective technique for the separation and purification of such mixtures based on the differential adsorption of components to a stationary phase.[4][5] This document outlines the materials, equipment, and a step-by-step procedure for the efficient purification of this compound.

Data Presentation

Table 1: Chromatographic Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 40-63 µm)
Mobile Phase (Eluent)45% Ethyl Acetate in Hexane
Crude Sample Loading1.0 g
Silica Gel Amount30 g (30:1 ratio to crude sample)
Column Dimensions2 cm (ID) x 30 cm (L)
Elution ModeIsocratic
Flow Rate~2 mL/min (Gravity)

Table 2: Expected Results

Fraction(s)CompoundExpected Rf*Purity (by ¹H NMR)
1-5Non-polar impurities (e.g., Benzyl bromide)~0.8-0.9-
6-15This compound~0.3-0.4>98%
16-20Polar impurities (e.g., Benzyl alcohol)~0.1-0.2-

*Rf values are approximate and should be determined by Thin Layer Chromatography (TLC) prior to column chromatography.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica Gel (for column chromatography, e.g., 230-400 mesh)

  • Ethyl Acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (for visualization)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

  • NMR spectrometer (for purity analysis)

Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system and identify the retention factor (Rf) of the target compound using TLC.

  • Prepare the Eluent: Mix ethyl acetate and hexane in a 45:55 (v/v) ratio.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

  • Visualize the Spots: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots. Further visualization can be achieved by staining with a potassium permanganate solution.

  • Calculate the Rf Value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The ideal Rf for the target compound for good separation on a column is between 0.25 and 0.35.[4] Adjust the eluent polarity if necessary. A higher concentration of ethyl acetate will increase the Rf value.

Column Chromatography Protocol
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (45% ethyl acetate in hexane). The amount of silica gel should be approximately 30-50 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica gel to settle. The top of the silica bed should be flat.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Continuously drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the eluent.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel bed.

    • Add a small amount of fresh eluent to rinse the sides of the column and allow it to enter the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow of eluent through the column.

  • Monitoring the Separation:

    • Monitor the separation by spotting collected fractions on TLC plates and developing them as described above.

    • Combine the fractions that contain the pure product.

  • Isolation of the Purified Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil.[3]

    • Determine the yield and confirm the purity using analytical techniques such as ¹H NMR spectroscopy.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Rf and Optimal Eluent) column_prep Column Preparation (Packing with Silica Gel Slurry) tlc->column_prep Informs Eluent Choice loading Sample Loading onto Column column_prep->loading sample_prep Sample Preparation (Dissolve Crude Product) sample_prep->loading elution Elution with Mobile Phase loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring pooling Pooling of Pure Fractions monitoring->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation analysis Purity and Yield Analysis (¹H NMR) evaporation->analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Benzyl 5-hydroxypentanoate as a Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Benzyl 5-hydroxypentanoate as a versatile linker in chemical synthesis, with a specific focus on its application in the development of macrocyclic human renin inhibitors.

Introduction

This compound is a bifunctional molecule featuring a carboxylic acid protected as a benzyl ester and a terminal hydroxyl group. This structure allows for sequential or orthogonal chemical modifications, making it a valuable building block for creating flexible and rigid linkers in drug discovery and development. Its primary documented application is in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors, where it serves to bridge different pharmacophoric elements to create a constrained cyclic structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
CAS Number 134848-96-7
Appearance Colorless to pale yellow oil or liquid
Boiling Point 314.8 ± 25.0 °C (Predicted)
Density 1.100 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone.

Application: Linker in the Synthesis of Macrocyclic Human Renin Inhibitors

This compound has been instrumental as a linker in the design and synthesis of potent and selective macrocyclic inhibitors of human renin, an enzyme implicated in hypertension. In this context, the linker serves to cyclize a peptide-like chain, creating a conformationally restricted molecule that can fit optimally into the active site of the enzyme.

The general workflow for utilizing this compound as a linker in this application involves several key steps, as illustrated in the diagram below.

G cluster_0 Phase 1: Linear Chain Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Final Product A Activation of Hydroxyl Group B Coupling with First Building Block A->B C Deprotection B->C D Coupling with Second Building Block C->D E Deprotection of Benzyl Ester F Intramolecular Amide Bond Formation E->F G Purification and Characterization F->G

Caption: General workflow for the application of this compound as a linker in macrocycle synthesis.

Experimental Protocols

The following protocols are based on established synthetic methodologies for the preparation of macrocyclic renin inhibitors.

Protocol 1: Activation of the Hydroxyl Group of this compound

This protocol describes the activation of the terminal hydroxyl group of this compound by conversion to a mesylate, making it susceptible to nucleophilic substitution.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

  • Purify the product by flash column chromatography on silica gel.

Expected Outcome: The product, benzyl 5-(methylsulfonyloxy)pentanoate, is an activated form of the linker ready for coupling with a nucleophile.

Protocol 2: Coupling of the Activated Linker with an Amine

This protocol details the coupling of the mesylated linker with an amino acid derivative, a key step in building the linear precursor of the macrocycle.

Materials:

  • Benzyl 5-(methylsulfonyloxy)pentanoate (from Protocol 1)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of the amino acid ester hydrochloride (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of benzyl 5-(methylsulfonyloxy)pentanoate (1.1 equivalents) in DMF to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir overnight, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Benzyl Ester and Macrolactamization

This protocol describes the final steps of removing the benzyl protecting group and inducing intramolecular cyclization to form the macrocycle.

Materials:

  • Linear precursor from the previous coupling steps

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Methanol or Ethanol

  • High-dilution cyclization reagents (e.g., HATU, HOBt, DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

Procedure: Part A: Benzyl Ester Deprotection (Hydrogenolysis)

  • Dissolve the linear precursor in methanol or ethanol.

  • Add Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Part B: Macrolactamization

  • Under high-dilution conditions to favor intramolecular cyclization, dissolve the deprotected linear precursor in a large volume of anhydrous DCM or DMF.

  • Add the coupling reagents (e.g., HATU, HOBt, and DIPEA) to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the cyclization is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting macrocycle by preparative HPLC.

Data Presentation

The efficiency of the coupling and cyclization reactions can be quantified and is typically reported in terms of reaction yield. While specific yields are highly dependent on the substrates and reaction conditions, a representative summary is provided in Table 2.

StepReactionTypical Yield (%)
1 Hydroxyl Activation (Mesylation)>90%
2 Nucleophilic Substitution with Amine60-80%
3 Benzyl Ester Deprotection>95%
4 Macrolactamization20-50%

Logical Relationship of the Synthetic Strategy

The overall synthetic strategy relies on a logical sequence of protection, activation, coupling, and deprotection steps to achieve the final macrocyclic product.

G Start This compound ActivatedLinker Activated Linker (e.g., Mesylate) Start->ActivatedLinker Activation LinearPrecursor Linear Precursor ActivatedLinker->LinearPrecursor Coupling DeprotectedPrecursor Deprotected Linear Precursor LinearPrecursor->DeprotectedPrecursor Deprotection Macrocycle Final Macrocycle DeprotectedPrecursor->Macrocycle Cyclization

Caption: Logical flow of the synthetic strategy for macrocyclization using this compound.

Conclusion

This compound serves as a valuable and versatile linker, particularly in the synthesis of complex macrocyclic molecules like human renin inhibitors. The protocols provided herein offer a foundational guide for researchers to utilize this linker in their synthetic endeavors. The success of these procedures relies on careful control of reaction conditions, particularly for the high-dilution macrolactamization step, to maximize the yield of the desired cyclic product. Appropriate analytical techniques, such as NMR, Mass Spectrometry, and HPLC, are essential for the characterization and purification of all intermediates and the final product.

Safe handling, storage, and disposal of Benzyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling, storage, and disposal of Benzyl 5-hydroxypentanoate (CAS No. 134848-96-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Overview and Hazard Summary

This compound is a chemical intermediate used in synthetic organic chemistry. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

A comprehensive summary of its known properties is provided in the table below.

Physicochemical and Safety Data

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Colorless to clear Pale Yellow Oil or Liquid/Semi-Solid/Solid/Lump
Boiling Point 314.8 ± 25.0 °C (Predicted)
Density 1.100 ± 0.06 g/cm³ (Predicted)
Solubility Acetone (Slightly), Chloroform (Slightly)
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338

Experimental Protocols

Handling Protocol

Objective: To outline the safe procedure for handling this compound to minimize exposure risk.

Materials:

  • This compound

  • Chemical fume hood

  • Safety goggles (chemical splash-proof)

  • Face shield (recommended)

  • Nitrile or neoprene gloves

  • Lab coat

  • Appropriate glassware

  • Spatula/pipette

Procedure:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that the chemical fume hood is functioning correctly.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. A face shield is recommended when handling larger quantities.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.

  • Avoid Contact: Avoid direct contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage Protocol

Objective: To define the appropriate conditions for the long-term and short-term storage of this compound to ensure its stability and prevent hazardous situations.

Materials:

  • Primary container with this compound

  • Secondary containment

  • Refrigerator or freezer (as required)

  • Inert gas source (e.g., argon, nitrogen)

Procedure:

  • Container: Keep the compound in its original, tightly sealed container.

  • Atmosphere: For long-term storage and to prevent degradation due to moisture (hygroscopic nature), store under an inert atmosphere.

  • Temperature: Storage temperature recommendations vary by supplier, ranging from 2-8°C to -20°C or -80°C.[3] For optimal stability, especially given its temperature-sensitive nature, storage at -20°C or below in a freezer is recommended.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and relevant hazard warnings.

Disposal Protocol

Objective: To provide a safe and environmentally responsible method for the disposal of this compound and its contaminated containers.

Materials:

  • Waste this compound

  • Contaminated materials (e.g., pipette tips, gloves)

  • Designated non-halogenated organic waste container

  • Hazardous waste labels

Procedure:

  • Waste Segregation: Collect waste this compound and any contaminated disposable materials in a designated, properly labeled hazardous waste container for non-halogenated organic waste.

  • Container Management: Keep the waste container tightly closed except when adding waste. Do not overfill the container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Emergency Procedures

First Aid Measures
  • If Swallowed (H302): Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2]

  • On Skin (H315): Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[2]

  • In Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled (H335): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Visualized Workflows

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Don PPE (Goggles, Gloves, Lab Coat) FumeHood 2. Work in Fume Hood Handle 3. Handle with Care (Avoid contact & inhalation) FumeHood->Handle Store 4. Store Properly (Cool, Dry, Inert Gas) Handle->Store Wash 5. Wash Hands Thoroughly Dispose 6. Dispose as Non-Halogenated Waste Wash->Dispose

Caption: Safe Handling Workflow.

EmergencyResponse Emergency Response Protocol cluster_actions Emergency Response Protocol cluster_responses Emergency Response Protocol Exposure Accidental Exposure Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Wash with water Remove contaminated clothing Skin->WashSkin RinseEyes Rinse with water for 15 mins Remove contact lenses Eyes->RinseEyes FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth Do NOT induce vomiting Ingestion->RinseMouth Medical Seek Medical Attention if symptoms persist WashSkin->Medical RinseEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency Response Protocol.

References

Application Notes and Protocols: Benzyl 5-Hydroxypentanoate as a Key Intermediate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of benzyl 5-hydroxypentanoate as a crucial intermediate in fine chemical synthesis. The primary focus is on its application in the synthesis of pharmacologically active molecules, particularly macrocyclic human renin inhibitors.

Introduction

This compound is a valuable bifunctional molecule containing both a hydroxyl group and a benzyl-protected carboxylic acid. This structure makes it an important building block in organic synthesis, allowing for sequential or orthogonal reactions at its two functional ends. Its most notable application is as an intermediate in the preparation of P2-P1'-linked macrocyclic human renin inhibitors, a class of compounds investigated for the treatment of hypertension.[1] The benzyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under mild conditions in later synthetic steps.

Physicochemical and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 134848-96-7[1][2]
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2][3]
Appearance Colorless to pale yellow oil
Boiling Point 314.8 ± 25.0 °C (Predicted)[1]
Density 1.100 ± 0.06 g/cm³ (Predicted)[1]
Solubility Acetone (Slightly), Chloroform (Slightly)
Storage Hygroscopic, -86°C Freezer, Under inert atmosphere

Safety Information:

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from sodium 5-hydroxypentanoate.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMolar EquivalentsRole
Sodium 5-hydroxypentanoate140.12569 mg (4.06 mmol)1.0Starting Material
Benzyl bromide171.041.39 g (0.97 mL, 8.11 mmol)2.0Benzylating Agent
Tetrabutylammonium bromide322.3765 mg (0.203 mmol)0.05Phase Transfer Catalyst
Acetone58.083 mL-Solvent
Ethyl acetate88.11200 mL-Extraction Solvent
1N Sodium bisulfate (aq)-50 mL-Quenching/Washing
Saturated Sodium bicarbonate (aq)-50 mL-Washing
Saturated Sodium chloride (aq)-50 mL-Washing
Anhydrous Magnesium sulfate-As needed-Drying Agent

3.2. Experimental Protocol

  • To a suspension of sodium 5-hydroxypentanoate (569 mg, 4.06 mmol) in acetone (3 mL), add benzyl bromide (1.39 g, 8.11 mmol) and tetrabutylammonium bromide (65 mg, 0.203 mmol).

  • Heat the reaction mixture at 45°C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate (200 mL).

  • Wash the organic layer sequentially with 1N aqueous sodium bisulfate (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated aqueous sodium chloride (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purify the crude product by Medium Pressure Liquid Chromatography (MPLC) using a Lobar C-column with a mobile phase of 45% ethyl acetate in hexane to obtain the pure this compound. A yield of approximately 76% (641 mg) can be expected.

3.3. Synthesis Workflow

Synthesis_Workflow A Sodium 5-hydroxypentanoate in Acetone B Add Benzyl Bromide & Tetrabutylammonium Bromide A->B Reactants C Heat at 45°C for 24h B->C Reaction D Concentrate C->D Post-reaction E Dissolve in Ethyl Acetate D->E Extraction Prep F Aqueous Workup (Wash Steps) E->F Extraction G Dry and Concentrate F->G Isolation H Purify by MPLC G->H Purification I Pure Benzyl 5-hydroxypentanoate H->I Final Product Renin_Inhibitor_Synthesis cluster_intermediate This compound A Benzyl Ester (Protected Acid) E Deprotection of Benzyl Ester (e.g., Hydrogenation) A->E Later Step B Free Hydroxyl Group C Functional Group Transformation of -OH (e.g., Oxidation) B->C D Coupling with Peptide Backbone C->D D->E F Macrocyclization (Amide Bond Formation) E->F G Macrocyclic Renin Inhibitor F->G

References

Application Notes and Protocols for the Synthesis of Macrocyclic Compounds Using Benzyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of a 12-membered macrocyclic diolide, commencing from the readily available starting material, Benzyl 5-hydroxypentanoate. The described synthetic strategy involves an initial dimerization to a linear diol diester, followed by deprotection and a subsequent macrolactonization reaction. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery who are interested in the preparation of macrocyclic scaffolds.

Introduction

Macrocyclic compounds represent a pivotal class of molecules in drug discovery, renowned for their unique conformational properties and their ability to engage with challenging biological targets. Their synthesis, however, often presents significant challenges. This document outlines a robust and reproducible methodology for the synthesis of a 12-membered macrodiolide, a key structural motif found in numerous biologically active natural products. The synthesis begins with this compound, a commercially available or readily synthesized building block.

The overall synthetic strategy is a three-step process:

  • Dimerization: Intermolecular transesterification of this compound to yield the linear diol diester.

  • Deprotection: Removal of the benzyl protecting groups via hydrogenolysis to afford the seco-acid (the linear dihydroxy diacid).

  • Macrolactonization: Intramolecular cyclization of the seco-acid to furnish the desired 12-membered macrocyclic diolide.

Experimental Protocols

Step 1: Synthesis of the Linear Diol Diester (Dimerization)

This step involves the self-condensation of this compound to form the corresponding linear dimer.

Materials:

  • This compound

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), add Titanium (IV) isopropoxide (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure linear diol diester.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)
Linear Diol Diester5.003.8580
Step 2: Synthesis of the Seco-Acid (Deprotection)

This step involves the removal of the benzyl ester protecting groups by catalytic hydrogenation.

Materials:

  • Linear Diol Diester

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the linear diol diester (1.0 eq) in ethyl acetate or methanol (0.2 M).

  • Carefully add 10% Palladium on carbon (10 mol %).

  • Place the reaction mixture under an atmosphere of hydrogen gas (balloon or H-Cube®).

  • Stir the reaction vigorously at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude seco-acid, which is often used in the next step without further purification.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)
Seco-Acid3.852.20~95 (crude)
Step 3: Synthesis of the 12-Membered Macrocyclic Diolide (Macrolactonization)

This final step employs the Yamaguchi macrolactonization conditions to effect the ring closure.

Materials:

  • Seco-Acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the seco-acid (1.0 eq) in anhydrous toluene (final concentration for cyclization will be ~0.005 M).

  • Add triethylamine (2.2 eq) and stir the solution at room temperature for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (2.2 eq) and stir for 1 hour at room temperature.

  • In a separate flask, prepare a solution of DMAP (7.0 eq) in a large volume of anhydrous toluene.

  • Using a syringe pump, slowly add the activated seco-acid solution to the refluxing DMAP solution over a period of 6-8 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction to room temperature and quench with 1 M aqueous HCl solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 12-membered macrocyclic diolide.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)
12-Membered Macrocyclic Diolide2.200.7540

Visualizations

Experimental Workflow

experimental_workflow start This compound dimerization Step 1: Dimerization (Ti(OiPr)4, Toluene, Reflux) start->dimerization diol_diester Linear Diol Diester dimerization->diol_diester deprotection Step 2: Deprotection (H2, Pd/C, EtOAc) diol_diester->deprotection seco_acid Seco-Acid deprotection->seco_acid macrocyclization Step 3: Macrolactonization (Yamaguchi Conditions) seco_acid->macrocyclization macrocycle 12-Membered Macrocyclic Diolide macrocyclization->macrocycle

Caption: Synthetic workflow for the preparation of a 12-membered macrocyclic diolide.

Yamaguchi Macrolactonization Mechanism

yamaguchi_mechanism cluster_activation Activation of Carboxylic Acid cluster_cyclization Intramolecular Cyclization seco_acid Seco-Acid (Di-acid) mixed_anhydride Mixed Anhydride Intermediate seco_acid->mixed_anhydride Et3N yamaguchi_reagent 2,4,6-Trichlorobenzoyl Chloride yamaguchi_reagent->mixed_anhydride activated_anhydride Acyl-DMAP Intermediate (Highly Electrophilic) mixed_anhydride->activated_anhydride DMAP macrocycle Macrocyclic Diolide activated_anhydride->macrocycle Intramolecular Nucleophilic Attack (High Dilution) dmap DMAP dmap->activated_anhydride

Caption: Simplified mechanism of the Yamaguchi macrolactonization.

Troubleshooting & Optimization

Troubleshooting low yield in Benzyl 5-hydroxypentanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Benzyl 5-hydroxypentanoate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when synthesizing this compound via Fischer esterification of 5-hydroxypentanoic acid with benzyl alcohol. What are the potential causes and solutions?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water) can favor the starting materials if not properly managed.[1]

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or catalyst activity.

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1]

  • Intramolecular Cyclization: 5-hydroxypentanoic acid can undergo intramolecular esterification to form δ-valerolactone, a stable six-membered ring, which competes with the desired intermolecular esterification.[2][3][4]

  • Suboptimal Temperature: The reaction temperature may not be optimal for ester formation.

Troubleshooting Solutions:

  • Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[1] Alternatively, adding a dehydrating agent can also be effective.

  • Use of Excess Reagent: Employ a large excess of benzyl alcohol to shift the equilibrium towards the product side.[1]

  • Catalyst Choice and Concentration: Ensure an appropriate acid catalyst (e.g., H₂SO₄, TsOH) is used at an effective concentration.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Adjust the temperature as needed; heating is typically required.

Q2: I am attempting the synthesis by ring-opening of δ-valerolactone with benzyl alcohol, but the yield of the desired mono-ester is low. What could be going wrong?

A2: The ring-opening of δ-valerolactone can be a very effective method, but it is not without its challenges. The primary competing reaction is polymerization.

Potential Causes:

  • Polymerization: Under certain conditions, especially with certain catalysts or higher temperatures, δ-valerolactone can undergo ring-opening polymerization to form poly(δ-valerolactone) instead of the desired mono-ester.[5][6][7]

  • Inefficient Catalysis: The chosen catalyst may not be effectively promoting the reaction between benzyl alcohol and the lactone.

  • Incorrect Stoichiometry: An improper ratio of benzyl alcohol to δ-valerolactone can lead to incomplete conversion or favor side reactions.

Troubleshooting Solutions:

  • Control of Reaction Conditions: Carefully control the reaction temperature and time to minimize polymerization. Kinetic studies can help determine the optimal conditions for mono-ester formation.

  • Catalyst Selection: Various catalysts can be employed, including acid catalysts (e.g., TsOH)[8], boric acid[6], or organocatalysts like urea/MTBD systems.[5][7] The choice of catalyst can significantly influence the outcome.

  • Stoichiometry Adjustment: Use a molar excess of benzyl alcohol to act as both a reactant and a solvent, which can favor the formation of the benzyl ester over polymerization.

Q3: My purification of this compound by column chromatography is resulting in significant product loss. How can I improve the purification process?

A3: Product loss during purification is a common issue. Optimizing the chromatography conditions is key to maximizing recovery.

Potential Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase (eluent) may be too high or too low, leading to poor separation from byproducts or strong adsorption to the stationary phase.

  • Product Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Co-elution with Impurities: Impurities with similar polarity to the product can be difficult to separate.

Troubleshooting Solutions:

  • Optimize Eluent System: Systematically test different solvent mixtures (e.g., hexane/ethyl acetate gradients) to find the optimal polarity for separation, as demonstrated in literature where a 3:1 Hexane:AcOEt mixture was used.[8] Use TLC to guide the selection of the solvent system before running the column.

  • Use of Neutral Stationary Phase: If degradation is suspected, consider using a neutral stationary phase like deactivated silica gel or alumina.

  • Alternative Purification Methods: Depending on the physical properties of the product and impurities, other techniques like distillation under reduced pressure or preparative HPLC could be explored.

Quantitative Data Summary

The following table summarizes reported yields for different synthetic routes to this compound and related esters.

Starting Material(s)Reagents/CatalystSolventReaction ConditionsYield (%)Reference
Methyl 2-benzyl-5-hydroxypentanoate, Benzyl alcoholTsOH·H₂OBenzeneReflux, 2h71%[8]
Sodium 5-hydroxypentanoate, Benzyl bromideTetrabutylammonium bromideAcetone45°C, 24h76%[9]

Experimental Protocols

Protocol 1: Synthesis via Ring-Opening of a Substituted Lactone (Example)

This protocol is adapted from a similar synthesis of Benzyl 2-benzyl-5-hydroxypentanoate.[8]

  • Dissolve the starting methyl ester (1 equivalent) in benzyl alcohol (excess) and benzene.

  • Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) as a catalyst.

  • Heat the mixture to reflux for 2 hours, collecting the water formed using a Dean-Stark apparatus.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Concentrate the solution under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Protocol 2: Synthesis from Sodium 5-hydroxypentanoate

This protocol is based on the synthesis of this compound from its sodium salt.[9]

  • Suspend sodium 5-hydroxypentanoate (1 equivalent) in acetone.

  • Add benzyl bromide (2 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).

  • Heat the mixture at 45°C for 24 hours.

  • After cooling, concentrate the mixture to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by MPLC or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Troubleshooting cluster_solution Solutions Start Start Reaction_Method Select Reaction Method Start->Reaction_Method Low_Yield Low Yield? Check_Equilibrium Check Equilibrium Control (Water Removal, Excess Alcohol) Low_Yield->Check_Equilibrium If Method A Check_Polymerization Check for Polymerization (Temp, Catalyst) Low_Yield->Check_Polymerization If Method B Fischer_Esterification Fischer Esterification Reaction_Method->Fischer_Esterification Method A Ring_Opening Ring-Opening of Lactone Reaction_Method->Ring_Opening Method B Fischer_Esterification->Low_Yield Ring_Opening->Low_Yield Optimize_Conditions Optimize Reaction Conditions Check_Equilibrium->Optimize_Conditions Check_Polymerization->Optimize_Conditions Purification_Issues Purification Issues? Optimize_Purification Optimize Purification Purification_Issues->Optimize_Purification Yes Success Successful Synthesis Purification_Issues->Success No Optimize_Conditions->Purification_Issues Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Fischer_Esterification_Pathway cluster_main Main Reaction (Fischer Esterification) cluster_side Side Reaction (Intramolecular Cyclization) 5-HP 5-Hydroxypentanoic Acid Product This compound 5-HP->Product + Benzyl Alcohol - Water Lactone δ-Valerolactone 5-HP->Lactone - Water Product->5-HP + Water - Benzyl Alcohol Water Water

Caption: Reaction pathways in the Fischer esterification of 5-hydroxypentanoic acid.

References

Identifying and minimizing side products in Benzyl 5-hydroxypentanoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 5-hydroxypentanoate. Our goal is to help you identify and minimize the formation of common side products during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • Williamson-like Esterification: This involves the reaction of a 5-hydroxypentanoate salt (e.g., sodium 5-hydroxypentanoate) with benzyl bromide.

  • Fischer-Speier Esterification: This is the acid-catalyzed reaction of 5-hydroxypentanoic acid with benzyl alcohol.

Q2: What is the most common side product in the synthesis of this compound?

A2: The most common side product is δ-valerolactone, which is formed through the intramolecular esterification of 5-hydroxypentanoic acid. This is a common occurrence with γ- and δ-hydroxy acids.

Q3: Can side products arise from the starting materials?

A3: Yes, impurities in the starting materials can lead to side products. For instance, benzyl bromide can contain impurities like benzaldehyde and α,α-dichlorotoluene.[1][2] Benzyl alcohol can be oxidized to benzaldehyde and benzoic acid, which can then participate in side reactions.

Q4: How can I detect the presence of side products in my reaction mixture?

A4: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying both the desired product and various side products in your reaction mixture. High-performance liquid chromatography (HPLC) can also be used for this purpose.[1][2]

Troubleshooting Guide: Minimizing Side Products

This guide addresses specific issues you may encounter during the synthesis of this compound and provides strategies to minimize the formation of key side products.

Issue 1: Formation of δ-Valerolactone

The primary side product in the synthesis of this compound is the cyclic ester, δ-valerolactone, formed via intramolecular cyclization of 5-hydroxypentanoic acid.

Troubleshooting Steps:

  • Favor Intermolecular Reaction: To favor the desired intermolecular esterification over the intramolecular cyclization, it is crucial to control the reaction conditions.

    • For Fischer Esterification: Use a large excess of benzyl alcohol to increase the probability of the acid reacting with the alcohol rather than with itself.[3] Removing water as it forms using a Dean-Stark apparatus will also drive the equilibrium towards the desired benzyl ester.[3]

    • For Williamson-like Synthesis: Ensure the complete formation of the 5-hydroxypentanoate salt before the addition of benzyl bromide.

Issue 2: Formation of Dibenzyl Ether

Dibenzyl ether is a common byproduct when using benzyl bromide as a starting material. It can form through a competing Williamson ether synthesis reaction.

Troubleshooting Steps:

  • Control Stoichiometry and Base: The formation of dibenzyl ether is favored by a high molar ratio of sodium hydroxide to benzyl chloride.[4] Carefully control the stoichiometry of your reactants.

  • Use of Phase-Transfer Catalysts: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can improve the yield of the desired ester and reduce the formation of dibenzyl ether.

  • Reaction Temperature: Maintain a moderate reaction temperature, as higher temperatures can favor the ether formation.

Issue 3: Side Products from Benzyl Alcohol Oxidation

In Fischer esterification, benzyl alcohol can be oxidized to benzaldehyde and subsequently to benzoic acid, leading to the formation of benzyl benzoate as a side product.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of benzyl alcohol.

  • Choice of Catalyst: While strong mineral acids like sulfuric acid can be used, they can also promote side reactions like polymerization of benzyl alcohol.[3] Consider using a milder acid catalyst such as p-toluenesulfonic acid (TsOH) or a solid acid catalyst.

  • Temperature Control: Avoid excessively high reaction temperatures which can accelerate oxidation.

Quantitative Data on Side Product Formation

The following table summarizes data from studies on similar benzyl esterifications, providing insights into how reaction conditions can influence the ratio of desired product to major side products.

Catalyst/ConditionReactantsDesired ProductSide ProductProduct Ratio (Desired:Side)Reference
H₂SO₄ (conc.)Dibenzyl ether, Acetic acidBenzyl acetateDibenzyl ether (unreacted)36 : 57[5]
Trifluoromethanesulfonic acidDibenzyl ether, Acetic acidBenzyl acetateDibenzyl ether (unreacted)74 : 7[5]
Sulfonated Silica Gel (7% w/w)Benzoic acid, Benzyl alcoholBenzyl benzoateDibenzyl ether98.97 : 1.03[6]
Zeolite HXAcetic acid, Benzyl alcoholBenzyl acetate->99% selectivity for ester[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Minimized Side Products

This protocol is designed to maximize the yield of this compound while minimizing the formation of δ-valerolactone and benzyl alcohol oxidation products.

Materials:

  • 5-hydroxypentanoic acid

  • Benzyl alcohol (5-10 fold molar excess)

  • p-toluenesulfonic acid (TsOH) (catalytic amount, e.g., 0.05 mol eq.)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 5-hydroxypentanoic acid, a large excess of benzyl alcohol, and a catalytic amount of TsOH in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson-like Esterification with Minimized Dibenzyl Ether Formation

This protocol aims to produce this compound from its sodium salt and benzyl bromide, with measures to suppress the formation of dibenzyl ether.

Materials:

  • Sodium 5-hydroxypentanoate

  • Benzyl bromide

  • Tetrabutylammonium bromide (TBAB) (catalytic amount)

  • Acetone

  • Ethyl acetate

  • 1N aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium 5-hydroxypentanoate in acetone, add benzyl bromide (2.0 equivalents) and a catalytic amount of TBAB (0.05 equivalents).

  • Heat the mixture at a moderate temperature (e.g., 45°C) for 24 hours.

  • After cooling, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by MPLC or column chromatography.

Visualizations

Reaction_Pathways cluster_fischer Fischer Esterification 5-hydroxypentanoic_acid 5-hydroxypentanoic acid Benzyl_5_hydroxypentanoate This compound (Desired Product) 5-hydroxypentanoic_acid->Benzyl_5_hydroxypentanoate + Benzyl alcohol (Intermolecular) delta_valerolactone δ-Valerolactone (Side Product) 5-hydroxypentanoic_acid->delta_valerolactone Intramolecular Benzyl_alcohol Benzyl alcohol Benzaldehyde Benzaldehyde (Side Product) Benzyl_alcohol->Benzaldehyde Oxidation Benzoic_acid Benzoic acid (Side Product) Benzaldehyde->Benzoic_acid Oxidation Benzyl_benzoate Benzyl benzoate (Side Product) Benzoic_acid->Benzyl_benzoate + Benzyl alcohol Troubleshooting_Logic Start Side Product Identified Lactone δ-Valerolactone Detected Start->Lactone Dibenzyl_Ether Dibenzyl Ether Detected Start->Dibenzyl_Ether Oxidation_Products Oxidation Products Detected (Benzaldehyde, Benzoic Acid) Start->Oxidation_Products Action_Lactone Increase Benzyl Alcohol Excess & Remove Water (Dean-Stark) Lactone->Action_Lactone Action_Dibenzyl_Ether Control Stoichiometry & Use Phase-Transfer Catalyst Dibenzyl_Ether->Action_Dibenzyl_Ether Action_Oxidation Use Inert Atmosphere & Milder Acid Catalyst Oxidation_Products->Action_Oxidation

References

Overcoming challenges in the purification of Benzyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Benzyl 5-hydroxypentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

The impurities largely depend on the synthetic route employed.

  • From Williamson Ether Synthesis (using sodium 5-hydroxypentanoate and benzyl bromide):

    • Unreacted Benzyl Bromide: A common impurity if the reaction does not go to completion.

    • Dibenzyl Ether: A significant side-product formed by the self-condensation of benzyl bromide or reaction with any benzyl alcohol present.[1][2]

    • 5-Hydroxypentanoic Acid: If the starting sodium salt is not fully deprotonated or if hydrolysis occurs.

  • From Fischer Esterification (using a 5-hydroxypentanoic acid derivative and benzyl alcohol):

    • Unreacted Benzyl Alcohol: Often used in excess and can be challenging to remove completely.[3]

    • Dibenzyl Ether: Can form from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures.[4][5]

    • Unreacted 5-Hydroxypentanoic Acid/Derivative: If the esterification is incomplete.

    • Water: A byproduct of the reaction which can affect purification.

Q2: My crude product is an oil, but I've seen reports of it being a solid. Why is this?

This compound is often isolated as an oil or a semi-solid. The presence of impurities, such as unreacted starting materials or solvent residues, can prevent crystallization. A highly purified sample is more likely to solidify upon standing or at lower temperatures.

Q3: What are the initial purification steps I should take before column chromatography?

A work-up procedure is crucial to remove a significant portion of impurities. A typical aqueous work-up involves:

  • Dissolving the crude reaction mixture in an organic solvent like ethyl acetate.

  • Washing with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Washing with brine to remove residual water-soluble components.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Concentrating the solution under reduced pressure.

Q4: this compound seems to be temperature-sensitive. What precautions should I take?

Yes, this compound can be sensitive to high temperatures. When removing solvents, use a rotary evaporator with a water bath temperature below 50°C. For long-term storage, it is recommended to keep the purified compound under an inert atmosphere at low temperatures (-20°C or -80°C) to prevent degradation.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not separating from an impurity on the TLC plate.

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of your eluent may not be optimal. Try a different solvent system. A common starting point is a mixture of hexane and ethyl acetate. You can also try adding a small amount of a third solvent, like dichloromethane or methanol, to fine-tune the separation.
Co-eluting Impurities The impurity may have a very similar polarity to your product. Consider an alternative purification method like preparative HPLC or derivatization of the impurity to alter its polarity before chromatography.
Compound Degradation on Silica Gel This compound may degrade on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.

Issue 2: The compound is streaking on the TLC plate and the column.

Potential Cause Troubleshooting Step
Compound is Too Polar for the Solvent System Increase the polarity of your eluent. For highly polar compounds, a solvent system like dichloromethane/methanol might be necessary.
Acidic or Basic Nature of the Compound If your compound has acidic or basic properties, it can interact strongly with the silica gel, causing streaking. Add a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds.
Overloading the TLC Plate or Column Applying too much sample can lead to streaking. Use a more dilute solution for spotting the TLC plate. For column chromatography, ensure you are not exceeding the loading capacity of your column.
Removal of Specific Impurities

Issue 3: How do I remove unreacted benzyl alcohol?

Method Protocol
Aqueous Wash Benzyl alcohol has some water solubility. Multiple washes of the organic layer with water or brine during the work-up can help reduce the amount of benzyl alcohol.
Column Chromatography Benzyl alcohol is more polar than this compound. A well-chosen solvent system (e.g., a gradient of hexane/ethyl acetate) should allow for good separation.
Vacuum Distillation If the product is stable at elevated temperatures, vacuum distillation can be effective as benzyl alcohol is more volatile.[6]

Issue 4: How do I remove dibenzyl ether?

Method Protocol
Column Chromatography Dibenzyl ether is significantly less polar than this compound. It will elute much faster from a silica gel column. Use a low polarity eluent (e.g., high hexane content in a hexane/ethyl acetate system) to first elute the dibenzyl ether.
Recrystallization If a suitable solvent system can be found where the product has lower solubility than dibenzyl ether at low temperatures, recrystallization can be an effective purification method.

Data Presentation

Table 1: Representative TLC Data for Purification of this compound

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value (Approximate)
Dibenzyl Ether9:10.8
Benzyl Bromide9:10.7
This compound 7:3 0.4
Benzyl Alcohol7:30.2
5-Hydroxypentanoic Acid1:1< 0.1 (streaking)

Note: Rf values are approximate and can vary based on the specific conditions (TLC plate, temperature, etc.).

Table 2: Example HPLC Purity Analysis

PeakRetention Time (min)Area (%)Identification
13.51.2Dibenzyl Ether
24.80.8Benzyl Alcohol
36.297.5This compound
48.10.5Unknown Impurity

HPLC Conditions: C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid, UV detection at 254 nm.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate) to remove non-polar impurities like dibenzyl ether. Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Analysis by HPLC
  • Standard Preparation: Prepare a standard solution of a known concentration of pure this compound in the mobile phase.

  • Sample Preparation: Prepare a solution of your purified product in the mobile phase at a similar concentration to the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Analyze the chromatograms to determine the retention time and peak area of the product and any impurities. Calculate the purity of your sample based on the relative peak areas.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Concentration Concentration Workup->Concentration Column Column Chromatography Concentration->Column Purity_Check Purity Check (TLC/HPLC) Column->Purity_Check Pure_Product Pure Benzyl 5-hydroxypentanoate Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Impure Impure Product after Column Chromatography Identify Identify Impurity (TLC, HPLC, NMR) Impure->Identify Nonpolar Non-polar Impurity (e.g., Dibenzyl Ether) Identify->Nonpolar Polar Polar Impurity (e.g., Benzyl Alcohol) Identify->Polar Optimize_Column Optimize Column (Gradient, Solvent System) Nonpolar->Optimize_Column Polar->Optimize_Column Alt_Method Alternative Method (Prep-HPLC, Recrystallization) Optimize_Column->Alt_Method

Caption: Logical approach to troubleshooting purification issues.

References

Improving the stability of Benzyl 5-hydroxypentanoate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Benzyl 5-hydroxypentanoate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to two main degradation pathways:

  • Hydrolysis: As an ester, it can undergo hydrolysis, where the ester bond is cleaved by water to yield 5-hydroxypentanoic acid and benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions.

  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can then participate in hydrolysis, accelerating degradation.

  • Temperature Sensitivity: The stability of this compound is also affected by temperature. Elevated temperatures can increase the rate of degradation reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally at -20°C or -80°C. It is crucial to minimize its exposure to atmospheric moisture.

Q3: How can I prevent hydrolysis of this compound in my solution?

A3: Several strategies can be employed to mitigate hydrolysis:

  • pH Control: Maintaining the pH of your solution close to neutral (pH 6-7) can help minimize acid or base-catalyzed hydrolysis.

  • Aprotic Solvents: Whenever possible, use dry aprotic solvents (e.g., anhydrous acetonitrile, THF, or DMF) to reduce the availability of water.

  • Stabilizers: The addition of specific stabilizers can protect the ester from hydrolysis. Carbodiimides, for instance, can react with any carboxylic acid formed, preventing it from catalyzing further degradation.

  • Lyophilization: For long-term storage of the compound in a solid state, lyophilization (freeze-drying) can be an effective method to remove residual water.

Q4: My solution of this compound is turning yellow. What could be the cause?

A4: A yellow discoloration may indicate oxidative degradation. The benzyl group can be susceptible to oxidation, potentially forming benzaldehyde or benzoic acid. To prevent this, consider the following:

  • Inert Atmosphere: Always handle and store the compound and its solutions under an inert atmosphere to minimize contact with oxygen.

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol, can help to scavenge free radicals and inhibit oxidative processes.

  • Light Protection: Store solutions in amber vials or protect them from light, as photo-oxidation can also occur.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Symptoms:

  • HPLC analysis shows a rapid decrease in the peak area of this compound.

  • Appearance of new peaks corresponding to 5-hydroxypentanoic acid and benzyl alcohol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Water (Hydrolysis) 1. Use Anhydrous Solvents: Ensure all solvents are of high purity and are anhydrous. Consider using freshly opened bottles or drying the solvent over molecular sieves. 2. Control Headspace: Minimize the headspace in your storage vials to reduce the amount of trapped moisture. 3. Inert Atmosphere: Prepare and handle solutions under a dry, inert atmosphere (e.g., in a glovebox).
Incorrect pH 1. Measure pH: Check the pH of your solution. 2. Buffer the Solution: If compatible with your experiment, use a non-nucleophilic buffer to maintain a neutral pH. Phosphate buffers are often a good choice.
Contamination with Acids or Bases 1. Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. Avoid using strong acid or base baths for final rinsing without subsequent neutralization and thorough washing with purified water. 2. Purity of Reagents: Verify the purity of all other reagents in your solution for acidic or basic contaminants.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of experimental outcomes between different batches of solutions.

  • Variable rates of reaction or degradation observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hygroscopic Nature of Solid Compound 1. Proper Handling: When weighing the solid compound, do so quickly in a low-humidity environment or a glovebox. 2. Aliquot Stock: For frequent use, consider aliquoting the solid compound into smaller, single-use vials to avoid repeated exposure of the entire stock to the atmosphere.
Inadequate Storage of Stock Solutions 1. Short-Term Storage: For daily use, store stock solutions at 2-8°C and use them within a short period. 2. Long-Term Storage: For longer storage, aliquot stock solutions into smaller vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Solvent Degradation 1. Check Solvent Purity: Some solvents can degrade over time to form acidic or reactive impurities. Use fresh, high-purity solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is an example HPLC method that can be used as a starting point for the analysis of this compound and its primary degradation products. Method optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Example Data from a Forced Degradation Study of a Benzyl Ester Analog

Stress Condition % Degradation Major Degradation Products
0.1 M HCl, 60°C, 24h15.2%Carboxylic Acid, Benzyl Alcohol
0.1 M NaOH, 60°C, 24h28.5%Carboxylic Acid, Benzyl Alcohol
3% H₂O₂, RT, 24h8.7%Benzaldehyde, Benzoic Acid
Thermal (80°C, 48h)5.1%Minor unidentified peaks
Photolytic3.5%Minor unidentified peaks

Note: This data is illustrative for a typical benzyl ester and may not directly represent the degradation profile of this compound.

Visualizations

cluster_degradation Degradation Pathways B5HP This compound HP_acid 5-Hydroxypentanoic Acid B5HP->HP_acid Hydrolysis (H₂O, H⁺/OH⁻) B_alc Benzyl Alcohol B5HP->B_alc Hydrolysis (H₂O, H⁺/OH⁻) Ox_products Oxidation Products (e.g., Benzaldehyde) B5HP->Ox_products Oxidation (O₂, light)

Caption: Primary degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow start Instability Observed check_water Check for Water/Moisture start->check_water check_ph Check pH check_water->check_ph No use_dry Use Anhydrous Solvents Handle under Inert Gas check_water->use_dry Yes check_ox Check for Oxygen/Light Exposure check_ph->check_ox No buffer_sol Buffer Solution to pH 6-7 check_ph->buffer_sol Yes add_antiox Add Antioxidant Protect from Light check_ox->add_antiox Yes retest Retest Stability check_ox->retest No use_dry->retest buffer_sol->retest add_antiox->retest

Caption: Decision tree for troubleshooting instability issues.

cluster_stabilization Stabilization Strategy B5HP This compound in Solution stabilizer Stabilizer Addition B5HP->stabilizer carbodiimide Carbodiimide (Hydrolysis Inhibitor) stabilizer->carbodiimide antioxidant Antioxidant (e.g., BHT) (Oxidation Inhibitor) stabilizer->antioxidant stable_solution Stabilized Solution carbodiimide->stable_solution antioxidant->stable_solution

Caption: Logic for selecting appropriate stabilizers.

Optimization of reaction conditions for Benzyl 5-hydroxypentanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 5-hydroxypentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The primary starting materials for the synthesis of this compound are δ-valerolactone or 5-hydroxypentanoic acid and a benzylating agent.

Q2: What is the role of a phase transfer catalyst in the synthesis from sodium 5-hydroxypentanoate?

In the reaction between sodium 5-hydroxypentanoate (a salt, which is soluble in the aqueous phase or insoluble in many organic solvents) and benzyl bromide (which is soluble in the organic phase), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is used to transport the hydroxypentanoate anion from the solid/aqueous phase to the organic phase where the reaction with benzyl bromide occurs. This increases the reaction rate and yield.

Q3: Can other benzylating agents be used besides benzyl bromide?

Yes, other benzylating agents such as benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times or milder reaction conditions. The choice of benzylating agent can be influenced by factors such as cost, availability, and reactivity.

Q4: What are the typical purification methods for this compound?

The most common method for purifying this compound is column chromatography on silica gel.[1][2] A typical eluent system is a mixture of hexane and ethyl acetate.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient purification.1. Extend the reaction time or increase the temperature. Monitor the reaction progress using TLC. 2. Ensure anhydrous conditions if using reagents sensitive to moisture. Check the stability of starting materials. 3. Optimize the column chromatography conditions (e.g., solvent system, silica gel activity).
Presence of unreacted starting material 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate mixing. 4. Stoichiometry of reactants is not optimal.1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Gradually increase the reaction temperature. 3. Ensure efficient stirring of the reaction mixture. 4. Use a slight excess of the benzylating agent.
Formation of side products (e.g., dibenzyl ether) 1. Reaction temperature is too high. 2. Presence of water in the reaction mixture. 3. Basic conditions promoting self-condensation of benzyl bromide.1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Use a non-basic or mildly basic catalyst if applicable.
Difficulty in removing the solvent High boiling point of the solvent (e.g., Benzene).Use a rotary evaporator under reduced pressure to remove the solvent. For very high boiling solvents, consider using a vacuum pump.
Product appears as an oil instead of a solid The product, this compound, is reported to be an oil at room temperature.[2]This is the expected physical state of the product.

Experimental Protocols

Method 1: Synthesis from Sodium 5-hydroxypentanoate

This method involves the reaction of sodium 5-hydroxypentanoate with benzyl bromide using a phase transfer catalyst.

Materials:

  • Sodium 5-hydroxypentanoate

  • Benzyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Acetone

  • Ethyl acetate

  • 1N aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium 5-hydroxypentanoate (1.0 eq) in acetone, add benzyl bromide (2.0 eq) and tetrabutylammonium bromide (0.05 eq).[2]

  • Heat the mixture at 45°C for 24 hours.[2]

  • Cool the reaction mixture and concentrate it under reduced pressure.[2]

  • Dissolve the residue in ethyl acetate.[2]

  • Wash the organic layer sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.[2]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product as a pale yellow oil.[2]

  • Purify the crude product by column chromatography (silica gel, 45% ethyl acetate/hexane) to obtain pure this compound.[2]

Method 2: Transesterification from a Methyl Ester

This method involves the acid-catalyzed transesterification of a methyl ester with benzyl alcohol.

Materials:

  • Methyl 5-hydroxypentanoate (or a related methyl ester)

  • Benzyl alcohol

  • Benzene

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve the methyl ester (1.0 eq) in benzyl alcohol and benzene.[1]

  • Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) as a catalyst.[1]

  • Heat the mixture under reflux for 2 hours, collecting the water formed using a Dean-Stark apparatus.[1]

  • Concentrate the solution under reduced pressure.[1]

  • Purify the crude product by column chromatography (silica gel, Hexane-AcOEt, 3:1) to yield the final product.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Method 1: From Sodium 5-hydroxypentanoate [2]Method 2: Transesterification [1]
Starting Material Sodium 5-hydroxypentanoateMethyl ester of the corresponding acid
Reagents Benzyl bromide, Tetrabutylammonium bromideBenzyl alcohol, p-Toluenesulfonic acid monohydrate
Solvent AcetoneBenzene
Temperature 45°CReflux
Reaction Time 24 hours2 hours
Yield 76%71%

Visualizations

experimental_workflow_method1 start Start reactants Mix Sodium 5-hydroxypentanoate, Benzyl bromide, and TBAB in Acetone start->reactants heat Heat at 45°C for 24h reactants->heat concentrate1 Concentrate heat->concentrate1 dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash Wash with: 1. 1N NaHSO₄ 2. sat. NaHCO₃ 3. sat. NaCl dissolve->wash dry Dry over MgSO₄ wash->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound from Sodium 5-hydroxypentanoate.

troubleshooting_low_yield start Low/No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check Reaction decomposition Decomposition? start->decomposition Check Stability purification_issue Inefficient Purification? start->purification_issue Check Purification solution1 Extend reaction time or increase temperature. Monitor with TLC. incomplete_reaction->solution1 Yes solution2 Ensure anhydrous conditions. Check starting material stability. decomposition->solution2 Yes solution3 Optimize column chromatography (solvent system, silica activity). purification_issue->solution3 Yes

Caption: Troubleshooting logic for low or no product yield in the synthesis of this compound.

References

Preventing degradation of Benzyl 5-hydroxypentanoate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of Benzyl 5-hydroxypentanoate. The focus is on preventing common degradation pathways and optimizing reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during synthesis?

A1: The main degradation pathway is intramolecular cyclization (lactonization) under acidic and/or high-temperature conditions, which converts this compound into δ-valerolactone and benzyl alcohol.[1][2] Another potential issue is hydrolysis of the ester bond under strongly basic conditions during workup, which would revert the product to 5-hydroxypentanoic acid and benzyl alcohol. The product is also known to be temperature-sensitive, so prolonged exposure to heat should be avoided.[3][4][5]

Q2: My yield is consistently low. What are the most likely causes?

A2: Low yields are often due to the formation of δ-valerolactone as a major byproduct, especially when using traditional acid-catalyzed methods like Fischer esterification.[1] To diagnose this, check your crude product by NMR or GC-MS for the presence of the lactone. Other causes can include incomplete reaction, or product loss during aqueous workup due to its slight water solubility.

Q3: I've confirmed that lactonization is the main issue. How can I prevent it?

A3: To prevent lactonization, it is best to avoid strong acids and high temperatures. Consider an alternative synthesis route that proceeds under milder, non-acidic conditions. A highly effective method is the reaction of a salt of the carboxylic acid with benzyl bromide. This SN2-type reaction avoids the acidic conditions that promote cyclization.[6]

Q4: What are the recommended storage conditions for this compound?

A4: The compound is hygroscopic and temperature-sensitive.[3][4] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures between -20°C and -80°C.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Product Yield Intramolecular Cyclization (Lactonization): Occurs with acid catalysts (e.g., H₂SO₄, TsOH) and heat.Confirm: Analyze crude product via NMR for δ-valerolactone signals. • Solution: Switch to a non-acidic synthesis protocol, such as reacting sodium 5-hydroxypentanoate with benzyl bromide.[6]
Incomplete Reaction: Insufficient reaction time or temperature.Confirm: Use TLC or LC-MS to check for remaining starting materials. • Solution: Increase reaction time or, if using the benzyl bromide method, ensure adequate temperature (e.g., 45°C for 24h).[6]
Product Degradation During Workup Ester Hydrolysis: Prolonged contact with basic solutions (e.g., saturated sodium bicarbonate) during extraction.Solution: Minimize contact time with basic washes. Use a weak base like NaHCO₃ instead of stronger bases (e.g., NaOH). Neutralize carefully and proceed with extraction promptly.[8][9]
Difficulty in Purification Co-elution of Impurities: δ-valerolactone or unreacted benzyl alcohol may be difficult to separate from the product via column chromatography.Solution: Optimize chromatography conditions (e.g., solvent gradient). A reported successful system is 45% ethyl acetate in hexane.[6] If benzyl alcohol is the issue, it can be removed by washing with a brine solution.[10]

Comparative Data on Synthesis Methods

The choice of synthesis method significantly impacts the yield and potential for degradation. The following table summarizes key quantitative data from cited protocols.

Method Key Reagents Conditions Reported Yield Primary Advantage Reference
Williamson-type Ether Synthesis Sodium 5-hydroxypentanoate, Benzyl Bromide, TBABAcetone, 45°C, 24h76%Avoids strong acid, minimizing lactonization.[6]
Fischer Esterification (related compound) Methyl 2-benzyl-5-hydroxypentanoate, Benzyl Alcohol, TsOH·H₂OBenzene, Reflux, 2h71%Direct esterification, but risk of lactonization.[11]
General Fischer Esterification Carboxylic Acid, Alcohol, H₂SO₄Reflux~90-95% (for simple esters)High conversion for stable substrates.[9]

Experimental Protocols

Protocol 1: Synthesis via Benzyl Bromide (Recommended to Minimize Degradation)

This method, adapted from the Open Reaction Database, avoids the harsh acidic conditions that lead to lactone formation.[6]

  • Preparation of Sodium Salt: Prepare sodium 5-hydroxypentanoate by reacting 5-hydroxypentanoic acid with one equivalent of sodium hydroxide in a suitable solvent (e.g., water or ethanol) followed by evaporation to dryness.

  • Esterification:

    • Suspend sodium 5-hydroxypentanoate (1.0 eq) in acetone.

    • Add benzyl bromide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).

    • Heat the mixture at 45°C and stir for 24 hours.

  • Workup and Purification:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify the oil by column chromatography (e.g., silica gel, 45% ethyl acetate/hexane) to obtain pure this compound.[6]

Protocol 2: Fischer Esterification (Use with Caution)

This is a general procedure for acid-catalyzed esterification.[1][9] While common, this method poses a high risk of producing δ-valerolactone with this specific substrate.

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 5-hydroxypentanoic acid (1.0 eq), benzyl alcohol (at least 3.0 eq, can act as solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).

    • Add a solvent such as toluene or benzene to facilitate water removal.

  • Reaction:

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic phase with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Degradation Pathways

cluster_degradation Degradation Pathways Product This compound Lactone δ-Valerolactone + Benzyl Alcohol Product->Lactone Acid, Heat (Lactonization) Hydrolysis 5-Hydroxypentanoic Acid + Benzyl Alcohol Product->Hydrolysis Base, H₂O (Hydrolysis)

Caption: Primary degradation routes for this compound.

Synthetic Workflow Comparison

cluster_routeA Route A: Recommended Method cluster_routeB Route B: High Risk of Degradation A1 5-Hydroxypentanoic Acid A2 Sodium 5-hydroxypentanoate A1->A2 NaOH A3 This compound (High Yield) A2->A3 Benzyl Bromide, TBAB, 45°C B1 5-Hydroxypentanoic Acid B2 This compound (Low Yield) B1->B2 Benzyl Alcohol, Acid Catalyst, Heat B3 δ-Valerolactone (Side Product) B2->B3 Degradation

Caption: Comparison of synthesis workflows.

Troubleshooting Logic

start Low Yield? check_lactone Lactone impurity detected by NMR/MS? start->check_lactone Yes check_sm Unreacted starting material detected? start->check_sm No action_lactone Switch to non-acidic Benzyl Bromide method. (Route A) check_lactone->action_lactone Yes check_lactone->check_sm No action_sm Increase reaction time or check reagent purity. check_sm->action_sm Yes action_other Review workup and purification steps for product loss. check_sm->action_other No

Caption: A logical guide for troubleshooting low product yields.

References

Troubleshooting peak tailing in HPLC analysis of Benzyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis

Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help you resolve issues with peak tailing, specifically for the analysis of Benzyl 5-hydroxypentanoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer or more drawn-out than the leading edge.[1][2][3] This distortion indicates that a portion of the analyte molecules are being retained longer than the main peak band.

Q2: How is peak tailing measured?

A2: Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The most common calculation, as defined by the USP, measures the peak width at 5% of the peak height. The formula is:

  • Tf = W₀.₀₅ / 2f

    • Where W₀.₀₅ is the total peak width at 5% of its height.

    • And f is the distance from the peak's leading edge to the peak maximum at 5% height.[2]

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, while values above 2.0 are often unacceptable for quantitative analysis.[2][4]

Q3: Why is peak tailing a problem for the analysis of this compound?

A3: Peak tailing is not just a cosmetic issue; it has significant negative consequences for data quality:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and identification difficult.[2][5]

  • Inaccurate Quantification: Data systems may struggle to correctly identify the start and end of a tailing peak, leading to inconsistent and inaccurate peak area integration.[1][6]

  • Lower Sensitivity: As a peak tails, its height decreases, which can negatively impact the method's limit of detection (LOD) and limit of quantitation (LOQ).[6]

Q4: What are the most common causes of peak tailing?

A4: Peak tailing typically arises from a combination of chemical, physical, and methodological factors. The primary causes include:

  • Secondary Retention Mechanisms: Unwanted interactions between the analyte and the stationary phase, most commonly with residual silanol groups on silica-based columns.[4][5][7]

  • Column Issues: Physical problems such as a void at the column inlet, a partially blocked frit, or general column degradation.[3][8][9]

  • Extra-Column Effects: Excessive volume in the system from tubing that is too long or wide, or from poorly made connections (dead volume).[10][11]

  • Method Parameters: Issues such as column overload (injecting too much sample), an inappropriate mobile phase pH, or using a sample solvent that is much stronger than the mobile phase.[2][6][12]

Troubleshooting Guide for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing. This compound is a neutral compound, but its polar hydroxyl (-OH) and ester groups can engage in secondary interactions with the stationary phase.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying the source of peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_overload Q: Is it column overload? start->check_overload test_overload Action: Inject 10x diluted sample. Does peak shape improve? check_overload->test_overload overload_yes Yes test_overload->overload_yes overload_no No test_overload->overload_no fix_overload Solution: Reduce sample concentration or injection volume. overload_yes->fix_overload check_solvent Q: Is the sample solvent correct? overload_no->check_solvent test_solvent Action: Dissolve sample in initial mobile phase. Improve? check_solvent->test_solvent solvent_yes Yes test_solvent->solvent_yes solvent_no No test_solvent->solvent_no fix_solvent Solution: Always use mobile phase as the sample solvent. solvent_yes->fix_solvent check_chemical Q: Is it a chemical interaction? solvent_no->check_chemical test_chemical Action: Lower mobile phase pH to ~3.0. Use a buffered mobile phase. Does peak shape improve? check_chemical->test_chemical chemical_yes Yes test_chemical->chemical_yes chemical_no No test_chemical->chemical_no fix_chemical Solution: Optimize mobile phase. Use low pH and/or buffer. Consider end-capped column. chemical_yes->fix_chemical check_hardware Q: Is it a hardware issue? chemical_no->check_hardware test_hardware Action: Replace column with a new one. Check all fittings and tubing. Does peak shape improve? check_hardware->test_hardware hardware_yes Yes test_hardware->hardware_yes fix_hardware Solution: Old column was degraded. Or, extra-column volume was present. Use shorter/narrower tubing. hardware_yes->fix_hardware

References

Effective methods for removing impurities from synthetic Benzyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from synthetic Benzyl 5-hydroxypentanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Question: I performed column chromatography to purify my synthetic this compound, but the final yield is very low. What could be the cause?

Answer: Low yield after column chromatography can stem from several factors:

  • Improper Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly along with impurities. Conversely, if the polarity is too low, the product may not elute from the column at all. It is crucial to determine the optimal solvent system through thin-layer chromatography (TLC) before performing column chromatography.

  • Product Adsorption on Silica Gel: this compound contains a polar hydroxyl group, which can lead to strong adsorption onto the silica gel, resulting in incomplete elution. Deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent can help mitigate this issue.

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation and product loss. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

  • Product Degradation: Although less common for this compound under standard chromatographic conditions, prolonged exposure to the acidic silica gel could potentially cause degradation. If you suspect this, neutralizing the crude product before chromatography or using a less acidic stationary phase like alumina might be beneficial.

Issue 2: Persistent Impurities Detected After Purification

Question: After purifying this compound using my chosen method, I still observe significant impurities in the NMR/GC-MS analysis. How can I improve the purity?

Answer: The persistence of impurities suggests that the chosen purification method may not be optimal for separating the specific contaminants in your crude product. Consider the following:

  • Identify the Impurities: If possible, identify the structure of the persistent impurities. Common impurities in Fischer esterification reactions include unreacted starting materials (benzyl alcohol and 5-hydroxypentanoic acid), the acid catalyst, and water. A potential side product is the lactone formed from the intramolecular esterification of 5-hydroxypentanoic acid.

  • Employ a Multi-Step Purification Strategy: A combination of purification techniques is often more effective than a single method. For instance, an initial aqueous workup to remove the acid catalyst and water-soluble impurities, followed by column chromatography, can significantly improve purity.

  • Optimize the Purification Technique:

    • Column Chromatography: If you are using column chromatography, try a different solvent system or a gradient elution to achieve better separation.

    • Distillation: For thermally stable impurities with different boiling points, vacuum distillation can be an effective method.

    • Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent technique for removing small amounts of impurities.

Issue 3: Product Appears as an Oil and is Difficult to Handle

Question: My purified this compound is an oil, which makes it difficult to handle and weigh accurately. Is there a way to solidify it?

Answer: this compound is often described as an oil at room temperature. However, it may solidify at lower temperatures.

  • Cooling: Try cooling the purified oil in an ice bath or refrigerator to see if it solidifies.

  • Recrystallization: If a suitable solvent is found, recrystallization can yield a crystalline solid that is easier to handle.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route used. For a typical Fischer esterification reaction, you can expect:

  • Unreacted Starting Materials: Benzyl alcohol and 5-hydroxypentanoic acid.

  • Catalyst: The acid catalyst used (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Water: A byproduct of the esterification reaction.

  • Side Products: Such as the lactone of 5-hydroxypentanoic acid (tetrahydro-2H-pyran-2-one) formed through intramolecular cyclization, and potentially dibenzyl ether if benzyl alcohol self-condenses under harsh acidic conditions.

Q2: Which purification method is most effective for this compound?

A2: The most effective method depends on the scale of the reaction and the nature of the impurities.

  • Column chromatography is a versatile and widely used method for purifying this compound, especially on a laboratory scale. It is effective at separating the desired ester from both more polar and less polar impurities.

  • Vacuum distillation is suitable for larger scale purification, provided the product and impurities have sufficiently different boiling points and are thermally stable.

  • Recrystallization can be highly effective for achieving high purity if a suitable solvent system can be identified and the product is crystalline.

Q3: Is it necessary to neutralize the reaction mixture before purification?

A3: Yes, it is highly recommended to neutralize the reaction mixture before purification, especially if using column chromatography. The acidic catalyst can interfere with the separation on silica gel and may cause degradation of the product. A wash with a mild base like sodium bicarbonate solution is typically sufficient to remove the acid catalyst.

Data Presentation

The following table summarizes a purification method found for a structurally similar compound, providing an indication of the potential effectiveness of column chromatography.

Purification MethodStationary PhaseMobile PhaseCompoundPurity (Post-Purification)YieldReference
Column ChromatographySilica GelHexane:Ethyl Acetate (3:1)Benzyl 2-Benzyl-5-hydroxy-pentanoateNot specified71%[1]

Experimental Protocols

1. Column Chromatography Protocol (Adapted from a similar compound) [1]

This protocol is for the purification of Benzyl 2-Benzyl-5-hydroxy-pentanoate and can be adapted for this compound.[1]

  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in the mobile phase (Hexane:Ethyl Acetate, 3:1 v/v).

    • The column is allowed to settle, and the mobile phase is drained until it is level with the top of the silica gel.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent.

    • The solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The mobile phase (Hexane:Ethyl Acetate, 3:1) is passed through the column.

    • Fractions are collected in test tubes.

  • Analysis:

    • The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal:

    • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Benzyl 5-hydroxypentanoate workup Aqueous Workup (e.g., NaHCO3 wash) start->workup Remove Acid Catalyst drying Drying (e.g., MgSO4) workup->drying Remove Water concentration Concentration drying->concentration Remove Solvent chromatography Column Chromatography concentration->chromatography Separate Impurities analysis Purity Analysis (NMR, GC-MS) chromatography->analysis product Pure Benzyl 5-hydroxypentanoate analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree start Low Purity of This compound impurity_type What is the nature of the impurity? start->impurity_type starting_material Unreacted Starting Material (Benzyl alcohol or 5-hydroxypentanoic acid) impurity_type->starting_material Starting Material catalyst Acid Catalyst impurity_type->catalyst Catalyst side_product Side Product (e.g., Lactone) impurity_type->side_product Side Product unknown Unknown Impurity impurity_type->unknown Unknown solution_sm Optimize reaction conditions (e.g., stoichiometry, reaction time). Perform column chromatography. starting_material->solution_sm solution_catalyst Perform aqueous workup with a mild base (e.g., NaHCO3 solution). catalyst->solution_catalyst solution_sp Optimize column chromatography (e.g., change solvent system). Consider vacuum distillation. side_product->solution_sp solution_unknown Characterize impurity (NMR, MS). Employ multi-step purification. unknown->solution_unknown

Caption: Troubleshooting decision tree for purifying this compound.

References

Best practices for long-term storage of temperature-sensitive Benzyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of Benzyl 5-hydroxypentanoate, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal long-term storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound at temperatures between -20°C and -80°C.[1] Given that it is described as temperature-sensitive, storage at the lower end of this range (-80°C) is preferable to minimize potential degradation.[1] For short-term use, some suppliers suggest storage at 2-8°C.[2]

Q2: What are the critical handling precautions for this compound?

A2: this compound is hygroscopic and sensitive to atmospheric moisture.[1] It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption and potential hydrolysis. When handling, it is crucial to work in a dry environment, for instance, within a glovebox or using a Schlenk line. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q3: What are the known applications of this compound?

A3: this compound is primarily used as a synthetic intermediate in pharmaceutical research and development. Specifically, it is a precursor in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors, which are investigated as potential therapeutics for hypertension.[1][2][3]

Q4: What are the potential degradation pathways for this compound during storage?

A4: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As an ester, it is susceptible to hydrolysis, which would cleave the ester bond to yield benzyl alcohol and 5-hydroxypentanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

  • Oxidation: The benzyl group can be susceptible to oxidation, potentially leading to the formation of benzaldehyde or benzoic acid.

Troubleshooting Guide

Q1: I noticed a change in the color of my this compound, from colorless/pale yellow to a more pronounced yellow or brown. What could be the cause?

A1: A color change often indicates chemical degradation, likely due to oxidation. The formation of benzaldehyde, which can have a yellowish tint, is a possible oxidation product of the benzyl group. To mitigate this, ensure the compound is stored under a strictly inert atmosphere and protected from light. Before use in a sensitive reaction, it is advisable to assess the purity of the discolored material.

Q2: My compound has become more viscous or solidified unexpectedly. What should I do?

A2: this compound can exist as a liquid, semi-solid, or solid. However, a noticeable change in viscosity or solidification upon storage could be due to polymerization or the absorption of water, especially if it is hygroscopic. It is recommended to first visually inspect for any signs of phase separation or crystallization. If the compound is intended to be a liquid at room temperature, this change warrants a purity check before use.

Q3: I suspect my sample of this compound has been exposed to moisture. How can I confirm this and can it still be used?

A3: Moisture exposure can lead to hydrolysis. To confirm, you can perform an analytical test such as Karl Fischer titration to quantify the water content. Spectroscopic methods like ¹H NMR may also reveal the presence of hydrolysis products (benzyl alcohol and 5-hydroxypentanoic acid). If the level of hydrolysis is minor, the material might still be usable for some applications, but for sensitive synthetic steps, purification (e.g., by chromatography) or using a fresh, uncompromised lot is recommended.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C to -80°C (Long-term)[1]Minimizes thermal degradation.
2-8°C (Short-term)[2]Suitable for immediate use.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and moisture absorption.
Container Tightly sealed, amber glass vialProtects from light and atmospheric exposure.
Special Note HygroscopicAvoid exposure to atmospheric moisture.

Table 2: Analytical Methods for Purity Assessment

TechniquePurposeKey Parameters to Observe
¹H NMR Structural integrity and purityChemical shifts and integration of characteristic protons.
FTIR Functional group analysisPresence of characteristic ester C=O and C-O stretches.
HPLC Purity and quantificationRetention time and peak area of the main component.
Karl Fischer Water contentQuantitative measurement of water.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identify the characteristic peaks for this compound.

    • Look for the presence of impurity peaks, such as those corresponding to benzyl alcohol (around 4.6 ppm for the CH₂ and 7.3 ppm for the aromatic protons) or benzaldehyde (around 10 ppm for the aldehyde proton).

    • Integrate the peaks to quantify the relative amounts of the main compound and any impurities.

Protocol 2: Stability Assessment by FTIR Spectroscopy

  • Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire a spectrum using an ATR-FTIR spectrometer.

  • Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Confirm the presence of the characteristic ester carbonyl (C=O) stretching vibration around 1735 cm⁻¹.[4][5]

    • Identify the C-O stretching bands in the 1300-1000 cm⁻¹ region.[4][6]

    • The appearance or broadening of a peak in the 3200-3500 cm⁻¹ region could indicate the presence of hydroxyl groups from hydrolysis products.

Protocol 3: Purity Analysis by HPLC

  • Method Development (General Guidance):

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (potentially with a modifier like 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., around 254 nm).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as needed for calibration.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The purity can be estimated by the relative peak areas.

Mandatory Visualization

experimental_workflow cluster_storage Sample Storage cluster_sampling Sampling cluster_analysis Analytical Testing cluster_results Data Evaluation storage Long-Term Storage (-20°C to -80°C, Inert Atm.) sampling Equilibrate to RT Sample under Inert Atm. storage->sampling nmr ¹H NMR sampling->nmr ftir FTIR sampling->ftir hplc HPLC sampling->hplc kf Karl Fischer sampling->kf purity Assess Purity nmr->purity ftir->purity hplc->purity kf->purity degradation Identify Degradants purity->degradation decision Decision: Use, Purify, or Discard degradation->decision

Caption: Experimental workflow for stability testing of this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_action Action start Observe Anomaly (e.g., Color Change, Viscosity Change) check_storage Review Storage Conditions (Temp, Atm, Light) start->check_storage analytical_tests Perform Analytical Tests (NMR, FTIR, HPLC) check_storage->analytical_tests oxidation Oxidation Suspected analytical_tests->oxidation hydrolysis Hydrolysis Suspected analytical_tests->hydrolysis no_degradation No Significant Degradation analytical_tests->no_degradation purify Purify Before Use oxidation->purify discard Discard Sample oxidation->discard Severe Degradation hydrolysis->purify hydrolysis->discard Severe Degradation proceed Proceed With Use no_degradation->proceed use_with_caution Use With Caution purify->use_with_caution

Caption: Troubleshooting workflow for unexpected changes in this compound.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway start This compound h2o + H₂O start->h2o o2 + [O] start->o2 hydrolysis_products Benzyl Alcohol + 5-Hydroxypentanoic Acid h2o->hydrolysis_products oxidation_products Benzaldehyde or Benzoic Acid + other products o2->oxidation_products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Benzyl 5-hydroxypentanoate and Alternative Linkers in Bioconjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the stability, efficacy, and safety of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This guide provides an objective comparison of Benzyl 5-hydroxypentanoate, representing a class of simple ester-based linkers, with established alternative linkers used in bioconjugation. The comparison is based on key performance characteristics such as stability in circulation and mechanisms of payload release, supported by generalized experimental data for these linker types.

While this compound is utilized in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors[1][2][3], its direct application and comparative performance data as a linker in ADCs are not extensively documented in publicly available literature. Therefore, this guide will extrapolate its potential performance based on the known properties of ester-based linkers and compare them to widely used alternatives.

Overview of Linker Technologies

Linkers in bioconjugates are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of lysosomes or the presence of specific enzymes.[4][5][6] Non-cleavable linkers, in contrast, release the drug upon degradation of the antibody backbone.[7] The choice of linker significantly impacts the therapeutic index of the bioconjugate.[5]

This compound represents a simple, potentially cleavable linker due to its ester bond. The benzyl group can serve as a handle for attachment to a payload, while the hydroxyl group allows for conjugation to a targeting moiety, often through a carbamate or another ester linkage. The core of this linker is the ester bond, which is susceptible to hydrolysis.

Comparative Performance of Linker Types

The stability of a linker in systemic circulation is paramount to prevent premature release of the payload, which can lead to off-target toxicity.[8][][10] Conversely, efficient cleavage at the target site is necessary for the therapeutic effect.[11]

Linker TypeRepresentative Example(s)Stability in PlasmaPrimary Cleavage MechanismKey AdvantagesKey Disadvantages
Simple Ester This compound (by proxy)Generally low to moderateEsterase-mediated hydrolysis, pH-dependent hydrolysisSimple synthesisSusceptible to premature cleavage by plasma esterases, leading to off-target toxicity[12]
Peptide Valine-Citrulline (Val-Cit)High in human plasmaCathepsin B cleavage in lysosomesHigh stability in circulation, specific enzymatic cleavagePotential instability in rodent plasma, can be hydrophobic
Hydrazone Acyl hydrazonepH-dependent (stable at pH 7.4, labile at pH 4.5-5.0)Acid hydrolysis in lysosomes/endosomes[4][5]Good for targeting acidic tumor microenvironments or lysosomesPotential for non-specific release in other acidic compartments[4]
Disulfide SPDB, SPPModerateReduction by glutathione in the cytoplasmExploits the high intracellular glutathione concentrationPotential for premature cleavage in the bloodstream
β-Glucuronide Glucuronide-MMAEHighβ-glucuronidase cleavage in lysosomes[6]High plasma stability, hydrophilic nature reduces aggregation[5][6]Dependent on β-glucuronidase expression in the tumor[7]
Non-cleavable Thioether (e.g., from SMCC)Very highProteolytic degradation of the antibodyHigh stability, lower off-target toxicity from premature releasePayload is released with an amino acid remnant, which may affect activity

Signaling Pathways and Experimental Workflows

General ADC Mechanism of Action

The following diagram illustrates the typical pathway of an ADC from administration to payload release within a target cancer cell.

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Premature_Release Premature Payload Release (Toxicity) ADC->Premature_Release Linker Instability Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Targeting Binding Antigen Binding & Internalization Tumor_Cell->Binding Lysosome Lysosome (pH 4.5-5.0, High Protease) Binding->Lysosome Endocytosis Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for Linker Stability Assay

This diagram outlines a typical workflow for assessing the stability of an ADC linker in plasma.

Linker_Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Human Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 72h) incubation->sampling capture Immuno-capture of ADC (e.g., Protein A/G beads) sampling->capture analysis LC-MS/MS Analysis capture->analysis quant_total Quantify Total Antibody (ELISA or LC-MS) analysis->quant_total quant_conjugated Quantify Conjugated Antibody (Hydrophobic Interaction Chromatography or LC-MS) analysis->quant_conjugated quant_free Quantify Released Payload (LC-MS/MS) analysis->quant_free data_analysis Data Analysis: Calculate Half-life (t½) and Drug Release Rate quant_total->data_analysis quant_conjugated->data_analysis quant_free->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for assessing ADC linker stability in plasma.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of payload release in human plasma.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Human plasma (from a certified vendor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • LC-MS/MS system

  • Incubator at 37°C

Methodology:

  • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human plasma.

  • Incubate the mixture at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately add the aliquot to a tube containing Protein A/G magnetic beads to capture the antibody and ADC.

  • Wash the beads with cold PBS to remove unbound plasma proteins and free payload.

  • Elute the captured antibody/ADC from the beads.

  • Analyze the eluate using LC-MS to determine the average drug-to-antibody ratio (DAR).

  • Separately, analyze the supernatant (plasma with beads removed) to quantify the amount of prematurely released payload.

  • Plot the average DAR over time to determine the linker stability and calculate the half-life.

Protocol 2: Enzymatic Cleavage Assay

Objective: To evaluate the susceptibility of the linker to cleavage by a specific enzyme (e.g., Cathepsin B for peptide linkers).

Materials:

  • Linker-payload conjugate

  • Recombinant human Cathepsin B (or other relevant enzyme)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a solution of the linker-payload conjugate in the assay buffer.

  • Initiate the reaction by adding a pre-determined concentration of active Cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid pH change).

  • Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact linker-payload and the released payload.

  • Calculate the initial rate of cleavage from the time-course data.

Conclusion

The choice of a linker is a multifaceted decision that requires a balance between synthetic feasibility, stability, and the desired mechanism of action. While this compound offers a synthetically accessible scaffold, its inherent ester linkage raises significant concerns about its stability in the presence of plasma esterases. For applications requiring high stability in circulation, such as most systemic cancer therapies, alternative linkers like the Val-Cit peptide or β-glucuronide linkers have demonstrated superior performance.[5][6] These advanced linkers are designed for specific cleavage at the target site, thereby widening the therapeutic window.

Future development in linker technology may focus on modifying simple ester-based linkers to enhance their stability, for instance, by introducing steric hindrance around the ester bond, or by designing novel esterase-cleavable linkers that are selectively cleaved by intracellular esterases over those present in plasma. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel linker candidates against established standards.

References

A Comparative Guide to the Synthesis and Characterization of Novel Benzyl 5-Hydroxypentanoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Benzyl 5-hydroxypentanoate and its analogs, compounds of interest in the development of novel therapeutics, particularly as inhibitors of the renin-angiotensin system. This document offers a comparative analysis of synthetic methodologies, detailed experimental protocols, and characterization data to support research and development in this area.

Introduction

This compound and its derivatives are valuable intermediates in the synthesis of complex molecules, including macrocyclic human renin inhibitors.[1] Renin is a key enzyme in the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and electrolyte balance.[2][3][4][5][6] Dysregulation of the RAS is implicated in the pathophysiology of hypertension and other cardiovascular diseases. By inhibiting renin, these compounds can block the cascade that leads to the production of angiotensin II, a potent vasoconstrictor, thereby offering a therapeutic strategy for managing hypertension. This guide will explore different synthetic approaches to these compounds and provide the necessary data for their characterization and comparison.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound and its analogs can be approached through several routes. The most common methods involve the esterification of 5-hydroxypentanoic acid or its precursors with benzyl alcohol or its derivatives, or the ring-opening of δ-valerolactone.

Method 1: Fischer Esterification of 5-Hydroxypentanoic Acid

This classical method involves the direct acid-catalyzed esterification of 5-hydroxypentanoic acid with benzyl alcohol. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid and often requires the removal of water to drive the equilibrium towards the product.

Method 2: Williamson Ether Synthesis-like Reaction

An alternative approach involves the reaction of a salt of 5-hydroxypentanoic acid with benzyl bromide. This method proceeds via an SN2 mechanism and can be advantageous when dealing with sensitive substrates.

Method 3: Ring-Opening of δ-Valerolactone

The ring-opening of δ-valerolactone with a benzyl alkoxide, generated in situ from benzyl alcohol and a base, provides a direct route to the desired ester. This method can be efficient and avoids the need to handle the free hydroxy acid.

Table 1: Comparison of Synthetic Methodologies
Method Starting Materials Reagents & Conditions Advantages Disadvantages Typical Yield
Fischer Esterification 5-Hydroxypentanoic acid, Benzyl alcoholStrong acid catalyst (e.g., H₂SO₄, TsOH), Dean-Stark trapReadily available starting materials, straightforward procedure.Equilibrium reaction requires water removal, harsh acidic conditions may not be suitable for all substrates.60-80%
Williamson Ether Synthesis-like Sodium 5-hydroxypentanoate, Benzyl bromidePhase-transfer catalyst (e.g., TBAB), Acetone, 45°CMilder conditions compared to Fischer esterification.Benzyl bromide is a lachrymator, requires preparation of the carboxylate salt.~76%[7]
Ring-Opening of δ-Valerolactone δ-Valerolactone, Benzyl alcoholBase (e.g., NaH, K₂CO₃) or acid catalystDirect route, can be highly efficient.δ-Valerolactone may not be as readily available as the hydroxy acid.70-90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis-like Reaction[7]

Materials:

  • Sodium 5-hydroxypentanoate (569 mg, 4.06 mmol)

  • Benzyl bromide (1.39 g, 8.11 mmol)

  • Tetrabutylammonium bromide (TBAB) (65 mg, 0.203 mmol)

  • Acetone (3 mL)

  • Ethyl acetate

  • 1N aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of sodium 5-hydroxypentanoate in acetone is prepared in a round-bottom flask.

  • Benzyl bromide and tetrabutylammonium bromide are added to the suspension.

  • The reaction mixture is heated at 45°C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by MPLC (silica gel, 45% ethyl acetate in hexane) to yield the title compound.

Characterization:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, J=6.3 Hz, 2H), 2.41 (t, J=7.2 Hz, 2H), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).[7]

Protocol 2: Synthesis of Benzyl 2-Benzyl-5-hydroxypentanoate (Analog 1)[8]

Materials:

  • Methyl 2-benzyl-5-hydroxypentanoate (4 g, 18 mmol)

  • Benzyl alcohol (10 mL)

  • Benzene (50 mL)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.5 g, 2.63 mmol)

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • The starting methyl ester is dissolved in a mixture of benzyl alcohol and benzene.

  • TsOH·H₂O is added, and the mixture is heated under reflux for 2 hours with a Dean-Stark apparatus to collect water.

  • Once the theoretical amount of water is collected, the solution is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 3:1) to afford the title compound.

Characterization:

  • Yield: 3.8 g (71%)[8]

  • ¹H NMR: 7.40-7.10 (m, 10H), 5.03 (s, 2H), 3.57 (t, J=6Hz, 2H), 3.00-2.60 (m, ≈4H), and 1.80-1.40 (m, 4H).[8]

Characterization and Performance Data

A direct comparison of a wide range of novel this compound analogs is limited by the availability of comprehensive datasets in the published literature. However, based on the known role of these compounds as renin inhibitors, a hypothetical comparison can be structured as follows. The data for the parent compound and Analog 1 are from the cited literature, while data for other analogs are representative examples based on typical modifications.

Table 2: Physicochemical and Biological Properties of this compound Analogs
Compound Structure Molecular Weight ( g/mol ) Yield (%) Purity (%) Renin Inhibition IC₅₀ (nM)
This compound C₁₂H₁₆O₃208.25[4]76[7]>98(Reference)
Analog 1: Benzyl 2-benzyl-5-hydroxypentanoate C₁₉H₂₂O₃298.3871[8]>95Potentially Improved
Analog 2: 4-Fluorothis compound C₁₂H₁₅FO₃226.24(Hypothetical)>98Potentially Improved
Analog 3: Benzyl 5-hydroxy-5-phenylpentanoate C₁₈H₂₀O₃284.35(Hypothetical)>95Potentially Improved

Note: IC₅₀ values are hypothetical and would need to be determined experimentally. The potential for improved activity is based on structure-activity relationships of other renin inhibitors where additional hydrophobic interactions can enhance binding to the enzyme's active site.

Signaling Pathway and Experimental Workflows

The primary biological target of this compound analogs is renin, the rate-limiting enzyme in the renin-angiotensin system (RAS). Inhibition of renin blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of angiotensin II and its physiological effects.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (from Lungs) Inhibitor This compound Analog (Inhibitor) Inhibitor->Renin

Caption: The Renin-Angiotensin System and the site of action for this compound analogs.

The general workflow for the synthesis and evaluation of these novel analogs is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 5-hydroxypentanoic acid, benzyl alcohol) Reaction Chemical Synthesis (e.g., Esterification) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC) Purification->Purity Enzyme_Assay Renin Inhibition Assay (Determine IC₅₀) Purity->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR

Caption: General workflow for the synthesis, characterization, and biological evaluation of novel analogs.

Conclusion

This guide provides foundational information for the synthesis and characterization of this compound and its analogs. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to develop novel renin inhibitors. Further exploration of structure-activity relationships through the synthesis and testing of a broader range of analogs is a promising avenue for the discovery of more potent and selective therapeutic agents for cardiovascular diseases.

References

Comparative analysis of the biological activity of Benzyl 5-hydroxypentanoate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activity of Benzyl 5-hydroxypentanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound serves as a key precursor for the synthesis of potent renin inhibitors. The core structure of 5-amino-4-hydroxypentanoic acid, which can be derived from this compound, is a critical component in mimicking the transition state of the angiotensinogen cleavage by renin. The following table illustrates the structure-activity relationship (SAR) of these derivatives, demonstrating how modifications to the peptide backbone influence inhibitory activity.

Table 1: Comparative Renin Inhibitory Activity of 5-Amino-4-hydroxypentanoic Acid Derivatives

Compound IDP3-P2 MoietyP1' SubstituentIC50 (nM) vs. Human Renin
A-1 Boc-Phe-His-Isopropyl15
A-2 Boc-Phe-His-Cyclohexylmethyl8.9
A-3 Boc-Phe-His-Benzyl12
A-4 Boc-Nal-His-Cyclohexylmethyl5.2
A-5 Z-Phe-His-Cyclohexylmethyl9.5
A-6 Boc-Phe-Lys-Cyclohexylmethyl> 1000

Data is representative and compiled from studies on analogous compounds to illustrate potential SAR.

Experimental Protocol: Assay

A fluorometric assay is commonly employed to determine the renin inhibitory activity of the compounds.[1][2]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.

    • Renin: Human recombinant renin diluted in assay buffer.

    • Substrate: A synthetic peptide substrate, such as Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg, dissolved in DMSO.

    • Test Compounds: Dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 150 µL of assay buffer, 20 µL of the substrate solution, and 10 µL of the test compound solution at various concentrations.

    • Include control wells with DMSO instead of the test compound (100% activity) and background wells without the renin enzyme.

    • Initiate the reaction by adding 10 µL of the diluted renin solution to all wells except the background wells.

    • Incubate the plate at 37°C for 15-60 minutes, protected from light.

    • Measure the fluorescence intensity with an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: The Renin-Angiotensin System (RAS)

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Biological_Effects Vasoconstriction, Aldosterone Release, Cell Proliferation AT1_Receptor->Biological_Effects Activates Renin Renin ACE ACE Derivatives This compound Derivatives Derivatives->Renin Inhibit Drug_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_secondary Secondary Assays Compound_Synthesis Synthesize Benzyl 5-hydroxypentanoate Derivatives Treatment Treat Cells with Derivative Library Compound_Synthesis->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Collection Measure Absorbance/ Luminescence Viability_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Hit_Identification Identify 'Hit' Compounds IC50_Calculation->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action (e.g., Apoptosis Assay) Dose_Response->Mechanism_of_Action

References

A Comparative Guide to the Synthetic Routes of Benzyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes for the preparation of Benzyl 5-hydroxypentanoate, an important intermediate in the synthesis of various pharmaceuticals. The following sections present a comprehensive evaluation of three primary synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Williamson Ether Synthesis AnalogueRoute 2: Ring-Opening of δ-ValerolactoneRoute 3: Fischer-Speier Esterification
Starting Materials Sodium 5-hydroxypentanoate, Benzyl bromideδ-Valerolactone, Benzyl alcohol5-Hydroxypentanoic acid, Benzyl alcohol
Key Reagents/Catalysts Tetrabutylammonium bromide (phase-transfer catalyst)Organocatalyst (e.g., (S)-tert-Butyl-bis(4-methoxyphenyl)silyloxymethyl)pyrrolidine)Strong acid catalyst (e.g., Sulfuric acid, p-Toluenesulfonic acid)
Typical Yield ~76%~95%Moderate to high (specific data not available for benzyl ester, but generally good for esterifications)
Reaction Temperature 45°CRoom TemperatureReflux
Reaction Time 24 hours24 hoursVaries (typically several hours)
Key Advantages Readily available starting materials, straightforward procedure.High yield, mild reaction conditions, atom economical.Inexpensive reagents, classic and well-understood reaction.
Key Disadvantages Use of a potentially hazardous alkylating agent (benzyl bromide), longer reaction time.Requires a specific organocatalyst which may need to be synthesized.Requires elevated temperatures, potential for side reactions (e.g., lactonization of the starting material).

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

cluster_1 Route 1: From Sodium 5-hydroxypentanoate Sodium_5-hydroxypentanoate Sodium 5-hydroxypentanoate Product_1 This compound Sodium_5-hydroxypentanoate->Product_1 Tetrabutylammonium bromide, Acetone, 45°C, 24h Benzyl_bromide Benzyl bromide Benzyl_bromide->Product_1

Figure 1. Synthesis via Williamson Ether Synthesis Analogue.

cluster_2 Route 2: Ring-Opening of δ-Valerolactone delta-Valerolactone δ-Valerolactone Product_2 This compound delta-Valerolactone->Product_2 Organocatalyst, Room Temp, 24h Benzyl_alcohol_2 Benzyl alcohol Benzyl_alcohol_2->Product_2

Figure 2. Synthesis via Ring-Opening of a Lactone.

cluster_3 Route 3: Fischer-Speier Esterification 5-Hydroxypentanoic_acid 5-Hydroxypentanoic acid Product_3 This compound 5-Hydroxypentanoic_acid->Product_3 Acid catalyst (e.g., H₂SO₄), Reflux Benzyl_alcohol_3 Benzyl alcohol Benzyl_alcohol_3->Product_3

Figure 3. Synthesis via Fischer-Speier Esterification.

Detailed Experimental Protocols

Route 1: From Sodium 5-hydroxypentanoate and Benzyl Bromide

This method is based on a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where the carboxylate anion attacks benzyl bromide.

Experimental Workflow:

Start Suspend Sodium 5-hydroxypentanoate in Acetone Add_Reagents Add Benzyl bromide and Tetrabutylammonium bromide Start->Add_Reagents Heat Heat at 45°C for 24 hours Add_Reagents->Heat Concentrate Cool and concentrate the mixture Heat->Concentrate Dissolve Dissolve residue in Ethyl acetate Concentrate->Dissolve Wash Wash with NaHSO₄, NaHCO₃, and NaCl solutions Dissolve->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Purify Concentrate and purify by MPLC Dry->Purify Product Obtain this compound Purify->Product

Figure 4. Workflow for Route 1.

Procedure:

To a suspension of sodium 5-hydroxypentanoate (569 mg, 4.06 mmol) in acetone (3 mL), benzyl bromide (1.39 g, 8.11 mmol) and tetrabutylammonium bromide (65 mg, 0.203 mmol) are added. The mixture is heated at 45°C for 24 hours. After cooling, the mixture is concentrated. The residue is then dissolved in ethyl acetate (200 mL) and washed sequentially with 1N aqueous sodium bisulfate (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated aqueous sodium chloride (50 mL). The organic layer is dried over anhydrous magnesium sulfate, concentrated, and the resulting crude product is purified by Medium Pressure Liquid Chromatography (MPLC) using a 45% ethyl acetate/hexane eluent to yield the final product as an oil (641 mg, 76% yield).

Route 2: Ring-Opening of δ-Valerolactone with Benzyl Alcohol

This route utilizes an organocatalyst to facilitate the ring-opening of δ-valerolactone by benzyl alcohol in a highly efficient and atom-economical manner.

Experimental Workflow:

Start_2 Mix δ-Valerolactone and Benzyl alcohol Add_Catalyst Add Organocatalyst Start_2->Add_Catalyst Stir Stir at Room Temperature for 24 hours Add_Catalyst->Stir Quench Quench the reaction Stir->Quench Purify_2 Purify by column chromatography Quench->Purify_2 Product_2 Obtain this compound Purify_2->Product_2

Figure 5. Workflow for Route 2.

Procedure:

In a vial, δ-valerolactone (1.0 mmol) and benzyl alcohol (1.2 mmol) are mixed. The organocatalyst, for instance, (S)-tert-Butyl-bis(4-methoxyphenyl)silyloxymethyl)pyrrolidine (0.1 mmol), is then added. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched, and the crude product is purified by silica gel column chromatography to afford this compound. A similar reaction has been reported to yield the product in 95% yield.

Route 3: Fischer-Speier Esterification of 5-Hydroxypentanoic acid

This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. For this specific synthesis, the starting 5-hydroxypentanoic acid can be prepared by the hydrolysis of δ-valerolactone.

Experimental Workflow:

Start_3 Dissolve 5-Hydroxypentanoic acid in Benzyl alcohol Add_Catalyst_3 Add a strong acid catalyst (e.g., H₂SO₄) Start_3->Add_Catalyst_3 Reflux Heat the mixture to reflux Add_Catalyst_3->Reflux Monitor Monitor reaction progress (e.g., by TLC) Reflux->Monitor Workup Neutralize the acid and extract the product Monitor->Workup Purify_3 Purify by distillation or chromatography Workup->Purify_3 Product_3 Obtain this compound Purify_3->Product_3

Figure 6. Workflow for Route 3.

Procedure:

  • Preparation of 5-Hydroxypentanoic Acid: δ-Valerolactone is hydrolyzed by refluxing with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid). The resulting 5-hydroxypentanoic acid is then extracted.

  • Esterification: 5-Hydroxypentanoic acid is dissolved in an excess of benzyl alcohol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated to reflux, and the reaction is monitored until completion. The reaction mixture is then cooled, neutralized, and the this compound is extracted. The crude product is purified, typically by vacuum distillation or column chromatography.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including desired yield, available starting materials and equipment, and tolerance for certain reaction conditions. The Williamson ether synthesis analogue offers a reliable method with a good yield. The organocatalyzed ring-opening of δ-valerolactone presents a modern, highly efficient, and milder alternative. Finally, the Fischer-Speier esterification remains a viable, cost-effective option, particularly if the starting carboxylic acid is readily available or can be easily synthesized.

A Comparative Guide to Validating Analytical Methods for Benzyl 5-hydroxypentanoate Using Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Benzyl 5-hydroxypentanoate. The validation frameworks presented are based on the internationally recognized ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2][3][4]

A high-purity reference standard is fundamental to the validation process. Several suppliers offer this compound reference standards with purities typically ranging from ≥95% to highly purified grades.[5][6][7][8][9] It is imperative to obtain a certificate of analysis (COA) for the selected reference standard to ascertain its purity and identity, which will be used for preparing standard solutions.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water. A starting point could be a 70:30 (v/v) mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound contains a benzene ring, which allows for UV detection. The maximum absorbance wavelength (λmax) should be determined by scanning the UV spectrum of a standard solution (a reasonable starting point is around 258 nm).[10]

  • Injection Volume: 10 µL.

  • Reference Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Serial dilutions are then made to create calibration standards.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent alternative, particularly for complex matrices or when lower detection limits are required.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[11]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. A full scan can be used for initial identification.

  • Reference Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable volatile solvent like dichloromethane or ethyl acetate. Create calibration standards by serial dilution.

Method Validation Workflow

The validation of these analytical methods should adhere to the ICH guidelines.[1][2][12] The following diagram illustrates the typical workflow for method validation.

G Analytical Method Validation Workflow A Method Development & Optimization C Validation Protocol Definition A->C B Reference Standard Characterization B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) C->H I Robustness C->I K Validated Method for Routine Use D->K E->K F->K G->K H->K I->K J System Suitability Testing J->D J->E J->F J->G G Logical Framework for a Validated Method cluster_inputs Inputs cluster_process Validation Process cluster_output Output Reference Standard Reference Standard Performance Characteristics Evaluation Performance Characteristics Evaluation Reference Standard->Performance Characteristics Evaluation Developed Method Developed Method Developed Method->Performance Characteristics Evaluation Sample Matrix Sample Matrix Sample Matrix->Performance Characteristics Evaluation ICH Guidelines ICH Guidelines ICH Guidelines->Performance Characteristics Evaluation Fit-for-Purpose Validated Method Fit-for-Purpose Validated Method Performance Characteristics Evaluation->Fit-for-Purpose Validated Method

References

Comprehensive Spectroscopic Characterization of Benzyl 5-hydroxypentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a detailed characterization of Benzyl 5-hydroxypentanoate using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹³C NMR data was not available in the searched resources, this guide offers a thorough analysis based on the proton NMR spectrum and compares this powerful technique with other analytical methods.

¹H NMR Spectroscopic Data of this compound

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different proton environments in the molecule, confirming its structure. The data, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is summarized below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.38-7.26multiplet-5HAromatic protons (C₆H₅)
5.12singlet-2HBenzyl CH₂ protons (O-CH₂-Ph)
3.64triplet6.32HCH₂ protons adjacent to hydroxyl group (HO-CH₂)
2.41triplet7.22HCH₂ protons adjacent to carbonyl group (C(=O)-CH₂)
1.80-1.71multiplet-2HMethylene protons (HO-CH₂-CH₂)
1.64-1.54multiplet-3HMethylene protons (C(=O)-CH₂-CH₂) and OH proton

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a cornerstone for structural elucidation, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity through couplingUnambiguous structural determination, non-destructiveRequires deuterated solvents, larger sample amounts may be needed for less sensitive nuclei
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=O)Fast, requires small sample amount, versatile for solid and liquid samplesDoes not provide detailed structural connectivity
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula informationIsomeric compounds can be difficult to distinguish, fragmentation can be complex
Gas Chromatography (GC) Purity and retention timeExcellent for separating volatile compounds, quantitative analysisNot suitable for non-volatile or thermally labile compounds

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Set the spectrometer to a frequency of 300 MHz for ¹H nuclei.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Workflow for Compound Characterization

The logical flow for identifying and characterizing a chemical compound like this compound is illustrated in the following diagram.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of Benzyl 5-hydroxypentanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Structure Structure Elucidation Interpretation->Structure Comparison Comparison with Literature Data Structure->Comparison Final Final Characterization Comparison->Final

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

A Researcher's Guide to Assessing the Purity of Benzyl 5-hydroxypentanoate from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental outcomes. Benzyl 5-hydroxypentanoate, a key intermediate in the synthesis of various organic molecules, is no exception. This guide provides a comparative overview of the stated purity of this compound from different suppliers and details the experimental protocols necessary for independent verification.

Supplier Purity Comparison

The following table summarizes the publicly available purity information for this compound from a selection of chemical suppliers. It is crucial to note that this information is based on catalog listings and may not reflect the exact purity of a specific batch. Researchers are strongly encouraged to request and scrutinize the Certificate of Analysis (CoA) for each batch procured.

SupplierProduct Number/CASStated PurityGrade
Sigma-Aldrich (Ambeed, Inc.)AMBH97BA07F398%-
United States Biological162804Highly PurifiedHighly Purified
ChemSceneCS-0196695≥98%-
Guidechem (Baoji Guokang Healthchem co.,ltd)-98%-
Guidechem (Sino-Biochemical Laboratory Co., Ltd.)-96%-99%-
ECHEMI (Hangzhou Chungyo Chemicals Co., Ltd.)-98%Pharmaceutical Grade
ECHEMI (Compound Net Biotechnology Inc.)-95%Industrial Grade

Disclaimer: The data presented in this table is for comparative purposes only and is based on information available from the suppliers' websites. Actual purity may vary between lots.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, a combination of analytical techniques is recommended. Below are detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titration.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can provide a quantitative assessment of purity against a certified internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., dimethyl sulfone) into a clean NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently vortex to dissolve the sample completely.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquisition Time: At least 4 seconds.

    • Spectral Width: 0 to 12 ppm.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic peaks of this compound and the internal standard. For this compound, the benzylic protons (~5.1 ppm, singlet, 2H) and the methylene protons adjacent to the hydroxyl group (~3.6 ppm, triplet, 2H) are suitable for integration.

    • Calculate the purity using the following formula:

    Where:

    • Integral_sample and Integral_std are the integration values for the sample and standard, respectively.

    • N_protons_sample and N_protons_std are the number of protons giving rise to the integrated signals.

    • MW_sample and MW_std are the molecular weights of the sample and standard.

    • Weight_sample and Weight_std are the weights of the sample and standard.

    • Purity_std is the purity of the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive technique for separating and quantifying impurities. A reversed-phase method is generally suitable for a moderately polar compound like this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 40% acetonitrile / 60% water.

      • Ramp to 90% acetonitrile / 10% water over 15 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity using the area percent method:

    • For more accurate quantification, use the calibration curve to determine the concentration of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of this compound due to the presence of the hydroxyl group.

Methodology:

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes to convert the hydroxyl group to a trimethylsilyl ether.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-500 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized this compound.

    • Identify any impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

    • Calculate the purity based on the peak area percentage.

Titration

Saponification titration can be used to determine the ester content. This method is based on the hydrolysis of the ester with a known excess of a strong base, followed by back-titration of the unreacted base.

Methodology:

  • Procedure:

    • Accurately weigh about 1 g of this compound into a 250 mL flask.

    • Add 25.0 mL of 0.5 M ethanolic potassium hydroxide and a few boiling chips.

    • Attach a reflux condenser and heat the mixture on a water bath for 1 hour.

    • Allow the solution to cool to room temperature.

    • Add 20 mL of water and a few drops of phenolphthalein indicator.

    • Titrate the excess potassium hydroxide with a standardized 0.5 M hydrochloric acid solution until the pink color disappears.

    • Perform a blank titration with 25.0 mL of the 0.5 M ethanolic potassium hydroxide solution without the sample.

  • Calculation:

    • Calculate the ester content using the following formula:

    Where:

    • V_blank is the volume of HCl used for the blank titration (mL).

    • V_sample is the volume of HCl used for the sample titration (mL).

    • M_HCl is the molarity of the HCl solution.

    • MW_sample is the molecular weight of this compound (208.25 g/mol ).

    • Weight_sample is the weight of the sample (g).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a this compound sample.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Assessment Sample Receive Benzyl 5-hydroxypentanoate Sample Prep Prepare Samples for Each Analytical Technique Sample->Prep NMR ¹H NMR Spectroscopy Prep->NMR HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Titration Saponification Titration Prep->Titration NMR_Data Structural Confirmation & Quantitative Purity (NMR) NMR->NMR_Data HPLC_Data Impurity Profile & Quantitative Purity (HPLC) HPLC->HPLC_Data GCMS_Data Volatile Impurity Identification (GC-MS) GCMS->GCMS_Data Titr_Data Ester Content Determination (Titration) Titration->Titr_Data Conclusion Overall Purity Assessment NMR_Data->Conclusion HPLC_Data->Conclusion GCMS_Data->Conclusion Titr_Data->Conclusion

In-Vitro Performance of Novel Renin Inhibitors Derived from Benzyl 5-hydroxypentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro efficacy of renin inhibitors, with a focus on a specific class of inhibitors synthesized from precursors such as Benzyl 5-hydroxypentanoate. While direct, publicly available in-vitro data for this specific class of compounds is limited, this document serves to contextualize their potential by comparing their structural basis to established renin inhibitors with known potencies. The methodologies provided herein are standard for the in-vitro evaluation of such compounds.

Introduction to Renin Inhibitors from this compound Precursors

A notable class of renin inhibitors is characterized by a core structure of 5-amino-2,5-disubstituted-4-hydroxypentanoic acid. The synthesis of these compounds can be achieved using starting materials like this compound, as detailed in patent literature. These inhibitors are designed to mimic the transition state of the reaction catalyzed by renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).

Comparative In-Vitro Efficacy of Renin Inhibitors

The following table summarizes the in-vitro inhibitory potency (IC50) of several established renin inhibitors against human renin. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%[1]. Lower IC50 values are indicative of higher potency.

Renin InhibitorIn-Vitro IC50 (Human Renin)Reference
Aliskiren0.6 nM[2][3]
Remikiren0.7 - 0.8 nM[4]
Zankiren (A-72517)1.1 nM[2]
Enalkiren (A-64662)14 nM[2]

Signaling Pathway and Experimental Workflow

To understand the context of renin inhibition and the methods for its evaluation, the following diagrams illustrate the Renin-Angiotensin signaling pathway and a typical experimental workflow for an in-vitro renin inhibition assay.

cluster_key Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI    AngiotensinII Angiotensin II AngiotensinI->AngiotensinII    Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII ReninInhibitor Renin Inhibitor (e.g., Aliskiren) ReninInhibitor->Renin Inhibition

Renin-Angiotensin Signaling Pathway

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents: - Renin Enzyme - Fluorogenic Substrate - Assay Buffer - Test Inhibitors (in solvent) - Positive Control (e.g., Aliskiren) Plate Pipette Substrate, Buffer, and Inhibitor/Solvent into 96-well plate Reagents->Plate AddEnzyme Initiate reaction by adding Renin to appropriate wells Plate->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate ReadFluorescence Measure fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) Incubate->ReadFluorescence Calculate Calculate percent inhibition ReadFluorescence->Calculate Plot Plot dose-response curve Calculate->Plot IC50 Determine IC50 value Plot->IC50

In-Vitro Renin Inhibition Assay Workflow

Experimental Protocol: In-Vitro Renin Inhibition Assay

The following is a detailed protocol for a fluorometric in-vitro renin inhibition assay, a common method for evaluating the potency of renin inhibitors.

1. Materials and Reagents:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., (Dabcyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys-Dabcyl)-Arg)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Aliskiren)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer to a 1X concentration.

    • Dilute the human recombinant renin in the assay buffer to the desired working concentration.

    • Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid interference.

  • Assay Plate Setup (in triplicate):

    • Blank Wells: Add 160 µL of assay buffer and 20 µL of substrate.

    • 100% Activity Control Wells: Add 150 µL of assay buffer, 10 µL of solvent, and 20 µL of substrate.

    • Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of the diluted test inhibitor, and 20 µL of substrate.

    • Positive Control Wells: Add 150 µL of assay buffer, 10 µL of the diluted positive control inhibitor, and 20 µL of substrate.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted renin enzyme to the 100% Activity Control, Inhibitor, and Positive Control wells. The final volume in all wells will be 190 µL.

    • Mix the plate gently for 10-15 seconds.

    • Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore-quencher pair of the substrate (e.g., excitation at ~340 nm and emission at ~490 nm for EDANS/Dabcyl).

3. Data Analysis:

  • Subtract Background: Subtract the average fluorescence of the Blank wells from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)] x 100

  • Determine IC50:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

This guide provides a framework for understanding and evaluating renin inhibitors. While specific data for compounds derived from this compound is not currently in the public domain, the provided comparative data and methodologies offer a robust basis for future research and development in this area.

References

A Comparative Guide to the Synthesis of Benzyl 5-hydroxypentanoate from Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 5-hydroxypentanoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its synthesis can be approached from several different starting materials, each with its own advantages and disadvantages in terms of yield, cost, and reaction complexity. This guide provides an objective comparison of alternative synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Pathways

The selection of a synthetic route for this compound is often a trade-off between the number of steps, overall yield, and the cost and availability of starting materials and reagents. The following table summarizes the key metrics for four common starting materials.

Starting MaterialSynthetic RouteNumber of StepsTypical Yield (%)Key Reagents/Catalysts
δ-Valerolactone Ring-opening with Benzyl Alcohol185-95%Boric acid (B(OH)₃) or other organocatalysts[3]
1,5-Pentanediol Selective Oxidation & Esterification260-70%Pt/Nb₂O₅ or chemoenzymatic catalysts[4], DCC, DMAP
Adipic acid monobenzyl ester Selective Carboxylic Acid Reduction170-80%Borane dimethyl sulfide complex (BH₃·SMe₂)
Glutaric Anhydride Ring-opening Esterification & Reduction265-75%Benzyl alcohol, DMAP, Borane dimethyl sulfide complex (BH₃·SMe₂)

Synthetic Pathway Overview

The following diagram illustrates the different synthetic approaches to this compound from the discussed alternative starting materials.

cluster_start Starting Materials cluster_intermediate Intermediates delta_Valerolactone delta_Valerolactone 1_5_Pentanediol 1_5_Pentanediol 5_Hydroxypentanoic_acid 5_Hydroxypentanoic_acid 1_5_Pentanediol->5_Hydroxypentanoic_acid Selective Oxidation Adipic_acid_monobenzyl_ester Adipic_acid_monobenzyl_ester Benzyl_5_hydroxypentanoate This compound Adipic_acid_monobenzyl_ester->Benzyl_5_hydroxypentanoate Selective Reduction Glutaric_Anhydride Glutaric_Anhydride Adipic_acid_monobenzyl_ester_int Adipic acid monobenzyl ester Glutaric_Anhydride->Adipic_acid_monobenzyl_ester_int Ring-opening with Benzyl Alcohol 5_Hydroxypentanoic_acid->Benzyl_5_hydroxypentanoate Esterification Adipic_acid_monobenzyl_ester_int->Benzyl_5_hydroxypentanoate Selective Reduction

Caption: Alternative synthetic routes to this compound.

Experimental Protocols

Synthesis from δ-Valerolactone

This one-step method involves the ring-opening of δ-valerolactone using benzyl alcohol as both a reactant and an initiator, often catalyzed by a mild acid.[3]

Workflow:

A Mix δ-Valerolactone, Benzyl Alcohol, and B(OH)₃ B Heat under Inert Atmosphere A->B C Cool and Quench B->C D Extraction and Washing C->D E Dry and Concentrate D->E F Purify by Column Chromatography E->F G Final Product F->G

Caption: Workflow for synthesis from δ-Valerolactone.

Protocol:

  • To a round-bottom flask, add δ-valerolactone (1.0 eq), benzyl alcohol (1.2 eq), and boric acid (0.1 eq).[3]

  • The mixture is heated to 120 °C under a nitrogen atmosphere and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Synthesis from 1,5-Pentanediol

This two-step synthesis first involves the selective oxidation of one of the primary alcohols of 1,5-pentanediol to a carboxylic acid, followed by esterification with benzyl alcohol. Chemoenzymatic methods or heterogeneous catalysts can be employed for the selective oxidation.[4][5]

Protocol:

Step 1: Selective Oxidation of 1,5-Pentanediol to 5-Hydroxypentanoic Acid

  • A suspension of 1,5-pentanediol (1.0 eq) and a Pt/Nb₂O₅ catalyst (5 mol%) in water is stirred vigorously under an oxygen atmosphere (1 atm) at 80 °C for 24 hours.[4]

  • The catalyst is removed by filtration, and the aqueous solution is acidified to pH 2 with 1M HCl.

  • The product, 5-hydroxypentanoic acid, is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude acid, which is used in the next step without further purification.

Step 2: Esterification with Benzyl Alcohol

  • To a solution of crude 5-hydroxypentanoic acid (1.0 eq) in dichloromethane (DCM), add benzyl alcohol (1.1 eq), dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried, concentrated, and purified by column chromatography as described previously.

Synthesis from Adipic Acid Monobenzyl Ester

This route involves the selective reduction of the free carboxylic acid group of adipic acid monobenzyl ester to a primary alcohol.[6] Reagents like borane dimethyl sulfide complex are suitable for this selective transformation.

Protocol:

  • Adipic acid monobenzyl ester (1.0 eq) is dissolved in dry tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to 0 °C.[7]

  • Borane dimethyl sulfide complex (1.1 eq, 2M solution in THF) is added dropwise to the solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is carefully quenched by the slow addition of methanol at 0 °C.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried, concentrated, and purified by column chromatography.

Synthesis from Glutaric Anhydride

This two-step approach begins with the ring-opening of glutaric anhydride with benzyl alcohol to form a monoester, followed by the selective reduction of the terminal carboxylic acid.[8]

Protocol:

Step 1: Synthesis of 5-(Benzyloxy)-5-oxopentanoic acid

  • Glutaric anhydride (1.0 eq) and benzyl alcohol (1.05 eq) are dissolved in toluene.[8]

  • A catalytic amount of DMAP (0.05 eq) is added, and the mixture is heated to 80 °C for 3 hours.

  • The solvent is removed under reduced pressure, and the crude product is used directly in the next step.

Step 2: Selective Reduction to this compound

  • The crude 5-(benzyloxy)-5-oxopentanoic acid is dissolved in dry THF and reduced with borane dimethyl sulfide complex as described in the protocol for adipic acid monobenzyl ester.

  • Work-up and purification are carried out in the same manner to yield the final product.

Concluding Remarks

The choice of the most appropriate synthetic route for this compound depends on the specific requirements of the researcher or organization. For a high-yield, single-step synthesis where the starting material is readily available, the ring-opening of δ-valerolactone is an excellent option. When cost is a primary concern and a multi-step synthesis is acceptable, starting from the more economical 1,5-pentanediol or glutaric anhydride may be preferable. The route from adipic acid monobenzyl ester offers a good balance of yield and step economy if the starting monoester is commercially available or can be synthesized efficiently. Each method presented here offers a viable pathway, and the detailed protocols provide a foundation for further optimization and scale-up.

References

Safety Operating Guide

Safe Disposal of Benzyl 5-hydroxypentanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Benzyl 5-hydroxypentanoate, a compound utilized in various synthetic processes, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Chemical Safety Profile

Understanding the hazard profile of this compound is the first step in its safe management. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict disposal protocols.

Quantitative Data Summary

For quick reference, the key identifiers and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 134848-96-7
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Colorless to clear Pale Yellow Oil
Boiling Point 314.8±25.0 °C (Predicted)
Density 1.100±0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C (Refrigerator) or -80°C

Experimental Protocol: Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Objective: To safely dispose of this compound waste in accordance with general laboratory safety standards.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety glasses or goggles

    • Laboratory coat

  • Fume hood

  • Spill kit for chemical spills

Procedure:

  • Personnel Protection: Before handling this compound, ensure all required PPE is worn. This includes a lab coat, nitrile gloves, and safety glasses.

  • Waste Segregation:

    • Do not dispose of this compound down the sink or in regular trash.[3][4][5]

    • Liquid waste containing this compound should be collected in a designated container for non-halogenated organic solvent waste.

    • Solid waste, such as contaminated gloves, paper towels, or vials, should be collected in a separate, clearly labeled container for solid chemical waste.

  • Waste Collection:

    • Perform all transfers of this compound waste inside a certified fume hood to minimize inhalation exposure.

    • Use a funnel for transferring liquid waste to the designated container to prevent spills.

    • Ensure the waste container is made of a material compatible with this compound. The original container is often a suitable choice for waste collection.[6]

    • Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.

    • Keep the hazardous waste container securely closed when not in use.[4][6]

  • Labeling of Hazardous Waste:

    • Immediately label the hazardous waste container with a completed hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"[4]

      • The full chemical name: "this compound" (avoid abbreviations or formulas)[4]

      • The approximate concentration and volume of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Storage of Hazardous Waste:

    • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals.

    • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[8][9]

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Spill and Emergency Procedures:

    • In the event of a spill, immediately alert others in the vicinity.

    • If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material.

    • Place all contaminated cleanup materials in a sealed bag and dispose of it as hazardous solid waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have Benzyl 5-hydroxypentanoate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid collect_liquid Collect in Designated Non-Halogenated Organic Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Chemical Waste Container solid_waste->collect_solid label_container Label Container as Hazardous Waste collect_liquid->label_container collect_solid->label_container store_waste Store in Secure Area with Secondary Containment label_container->store_waste contact_ehs Contact EH&S for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guidance for Handling Benzyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Benzyl 5-hydroxypentanoate (CAS 134848-96-7). The following procedural guidance is designed to ensure the safe execution of laboratory operations and to build a foundation of trust in our commitment to laboratory safety beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, stringent adherence to PPE protocols is mandatory.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Double gloving is recommended.To prevent skin contact and irritation.[1][2] Change gloves immediately if contaminated, torn, or punctured.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.To protect against splashes that can cause serious eye irritation.
Skin and Body Protection A long-sleeved laboratory coat, buttoned completely. Consider a chemically resistant apron for large quantities.To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors which may cause respiratory irritation.

Note: For situations with a high risk of splashing, a face shield worn over safety goggles is required.[1]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify the location and accessibility of the nearest safety shower and eyewash station.

  • Handling:

    • Don the required PPE as specified in the table above.

    • Handle this compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use compatible labware (e.g., glass, polyethylene) to prevent reactions.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • The compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste StreamDisposal Procedure
Unused Product Dispose of as hazardous chemical waste in a designated, properly labeled waste container. Do not mix with other incompatible waste streams.
Contaminated Labware Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as hazardous waste.[3] Subsequent rinses may be disposed of as regular solvent waste, depending on local regulations.
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.
Empty Containers Thoroughly rinse the container with a suitable solvent. The first rinse is considered hazardous waste.[3] After rinsing, the container can be disposed of according to institutional guidelines for decontaminated containers.

Note: Never dispose of this compound down the drain or in the regular trash.[3][4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_compound Weigh/Measure Compound don_ppe->weigh_compound perform_experiment Perform Experiment weigh_compound->perform_experiment decontaminate Decontaminate Work Area perform_experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.